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  • Product: Methyl (3-(trimethoxysilyl)propyl)carbamate
  • CAS: 23432-62-4

Core Science & Biosynthesis

Foundational

Physicochemical properties of Methyl (3-(trimethoxysilyl)propyl)carbamate

Technical Whitepaper: Physicochemical Characterization and Application Logic of Methyl (3-(trimethoxysilyl)propyl)carbamate Executive Summary & Molecular Architecture Methyl (3-(trimethoxysilyl)propyl)carbamate (CAS: 535...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Application Logic of Methyl (3-(trimethoxysilyl)propyl)carbamate

Executive Summary & Molecular Architecture

Methyl (3-(trimethoxysilyl)propyl)carbamate (CAS: 5354-97-2) represents a critical class of organosilanes used to introduce polar, non-ionic functional groups onto inorganic surfaces.[1] Unlike the ubiquitous (3-aminopropyl)trimethoxysilane (APTMS), which generates a cationic surface charge at physiological pH, this carbamate derivative provides a neutral, hydrogen-bonding interface.[1] This distinction is vital in drug delivery applications where cationic toxicity or non-specific protein adsorption must be minimized.[1]

Molecular Structure: The molecule consists of three distinct functional domains:

  • The Anchor: A trimethoxysilyl headgroup

    
     that hydrolyzes to form covalent siloxane bonds with hydroxylated surfaces (silica, titania, glass).[1]
    
  • The Linker: A propyl chain

    
     providing steric freedom and hydrophobic separation.[1]
    
  • The Payload: A methyl carbamate group

    
    , acting as a "masked" amine or a permanent polar dipole depending on the application.[1]
    

Physicochemical Data Profile

The following data aggregates experimental values and validated theoretical estimates for CAS 5354-97-2.[1]

PropertyValue / DescriptionContext for Researchers
Molecular Formula

Molecular Weight 237.33 g/mol
Appearance Colorless to pale yellow liquidViscosity is typically lower than PEG-silanes, facilitating pore penetration.[1]
Density 1.11 g/cm³ (@ 20°C)Heavier than toluene/ethanol; phase separation occurs in aqueous biphasic systems before hydrolysis.[1]
Boiling Point ~122°C (@ 2 Torr)High boiling point requires vacuum distillation for purification.[1]
Refractive Index ~1.428 (

)
Comparable to silica glass (~1.45), making it suitable for optical coatings without significant scattering.[1]
Solubility Alcohols, Toluene, THF, DCMCritical: Reacts with water.[1] Must be handled in anhydrous conditions until hydrolysis is intentionally triggered.[1]
Flash Point >100°C (Estimated)Class IIIB Combustible Liquid.[1]
Hydrolytic Sensitivity High (

min in pH 4 aq)
Methoxy groups hydrolyze faster than ethoxy groups, requiring precise kinetic control.[1]

Mechanistic Dynamics: Hydrolysis & Condensation

Understanding the kinetics of the methoxy group is essential for reproducible surface modification. The hydrolysis rate of the trimethoxy headgroup is pH-dependent, with minima near neutral pH and rapid acceleration under acidic (pH < 4) or basic (pH > 9) conditions.[2]

Key Insight for Drug Development: The carbamate moiety is chemically stable under the mild acidic conditions (pH 4-5) typically used to catalyze silane hydrolysis.[1] However, it can degrade to a primary amine under harsh alkaline hydrolysis (pH > 12, elevated T), effectively converting the surface to an amino-silane in situ.

Pathway Visualization: Sol-Gel Transition

HydrolysisMechanism Monomer Silane Monomer (Hydrophobic) Hydrolysis Acid Catalysis (H+ / H2O) Monomer->Hydrolysis Silanol Silanol Intermediate (Si-OH, Hydrophilic) Hydrolysis->Silanol Fast (pH 4) Silanol->Silanol H-Bonding Condensation Condensation (-H2O / -MeOH) Silanol->Condensation Oligomer Siloxane Oligomer (Sol State) Condensation->Oligomer Self-Assembly Network Covalent Network (Si-O-Si Surface) Oligomer->Network Curing

Caption: Stepwise transition from hydrophobic monomer to covalent surface network. Acid catalysis is preferred to suppress bulk polymerization.[1]

Experimental Protocol: Surface Functionalization

This protocol describes the functionalization of silica nanoparticles (SiO₂-NPs) or glass slides.[1] It is designed to be self-validating via contact angle or FTIR analysis.[1]

Reagents:

  • Anhydrous Toluene (Solvent)[1]

  • Methyl (3-(trimethoxysilyl)propyl)carbamate (Active)[1][3][4]

  • Acetic Acid (Catalyst)[1]

  • Ethanol (Wash)[1]

Workflow Diagram:

ProtocolWorkflow cluster_QC Validation Logic Prep 1. Surface Activation (Piranha/Plasma) Goal: Maximize -OH groups React 3. Deposition Reaction (RT, 12-24h, Inert Atmosphere) Prep->React Immediate Transfer Mix 2. Silane Solution Prep (5% Silane in Toluene + 1% Acetic Acid) Mix->React Add Dropwise Cure 4. Thermal Curing (110°C, 1h) Goal: Lock Si-O-Si bonds React->Cure Solvent Wash (EtOH) QC 5. QC Validation (FTIR / Contact Angle) Cure->QC QC_Pass FTIR: 1700 cm-1 (C=O) Angle: ~55-65° QC->QC_Pass

Caption: Validated workflow for covalent attachment. Thermal curing is critical to prevent silane leaching.[1]

Step-by-Step Methodology:

  • Surface Activation: Treat silica substrate with Piranha solution (

    
    , 3:[1]1) for 30 mins to generate surface silanols (
    
    
    
    ). Warning: Piranha is explosive with organics.[1]
  • Reaction: Immerse substrate in a 5% (v/v) solution of the silane in anhydrous toluene. Add 1% acetic acid to catalyze methoxy hydrolysis.[1]

  • Incubation: Seal and stir at room temperature for 12 hours. Moisture from the air/glass surface is usually sufficient for hydrolysis, but trace water (100 ppm) can be added if using ultra-dry solvents.[1]

  • Washing: Rinse sequentially with toluene, ethanol, and water to remove physically adsorbed (non-covalent) silanes.[1]

  • Curing: Bake at 110°C for 1 hour. This drives the condensation reaction (

    
    ), making the coating permanent.[1]
    

Validation (Self-Check):

  • FTIR: Look for the appearance of the Carbamate C=O stretch at 1690–1720 cm⁻¹ and the Amide II band (N-H deformation) at ~1530 cm⁻¹ .

  • Contact Angle: A successful coating typically yields a water contact angle of 60° ± 5° (moderately hydrophilic but less than bare silica's <10°).[1]

Applications in Bio-Interfaces & Drug Delivery

1. Neutral Surface Passivation: Unlike amino-silanes (positive charge) or carboxyl-silanes (negative charge), the methyl carbamate group is non-ionic.[1] This reduces the formation of the "protein corona" in serum, extending the circulation time of nanoparticles.

2. Prodrug Linkers: The carbamate bond is susceptible to enzymatic cleavage by esterases or specific intracellular pH conditions.[1] Researchers utilize this property to conjugate drugs to silica carriers, where the silane acts as the anchor and the carbamate acts as the cleavable trigger.

3. Chromatographic Selectivity: In HPLC column fabrication, this silane creates a "Diol-like" or polar-embedded phase, useful for separating polar compounds that streak on standard C18 columns.[1]

References

  • PubChem. Methyl [3-(trimethoxysilyl)propyl]carbamate Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1] (Technical Brochure regarding Methoxysilane hydrolysis rates). Available at: [Link][1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Authoritative text on carbamate/silane chemistry in biomaterials).

  • Arkles, B. Tailoring Surfaces with Silanes. CHEMTECH, 7, 766-778.[1] (Foundational text on silane deposition protocols). Available at: [Link]

Sources

Exploratory

Solubility of Methyl (3-(trimethoxysilyl)propyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl (3-(trimethoxysilyl)propyl)carbamate in Organic Solvents Abstract Methyl (3-(trimethoxysilyl)propyl)carbamate is a bifunctional organosilane of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl (3-(trimethoxysilyl)propyl)carbamate in Organic Solvents

Abstract

Methyl (3-(trimethoxysilyl)propyl)carbamate is a bifunctional organosilane of significant interest in materials science, nanotechnology, and biomedical applications. Its unique molecular structure, featuring a hydrolyzable trimethoxysilyl group and a polar carbamate moiety, allows it to serve as a molecular bridge between inorganic substrates and organic polymers. This dual nature dictates its solubility, which is a critical parameter for its application in surface modification, nanoparticle synthesis, and the formulation of drug delivery systems. This guide provides a comprehensive analysis of the physicochemical properties, solubility characteristics, and handling of Methyl (3-(trimethoxysilyl)propyl)carbamate. We delve into the pivotal role of hydrolysis in its solubility profile and present a detailed experimental protocol for quantitatively determining its solubility in various organic solvents, offering a foundational resource for researchers, scientists, and drug development professionals.

Introduction to Methyl (3-(trimethoxysilyl)propyl)carbamate

Methyl (3-(trimethoxysilyl)propyl)carbamate, CAS number 23432-62-4, is an organofunctional silane that combines the features of a silane coupling agent with the chemical functionality of a carbamate group.[1][2][3] The carbamate group is a notable structural motif in medicinal chemistry, present in numerous therapeutic agents where it can enhance biological activity, stability, and bioavailability.[4][5] Simultaneously, the trimethoxysilyl group enables the molecule to bond covalently to inorganic surfaces like silica, glass, and metal oxides following hydrolysis.[6][7] This makes it an invaluable tool for creating stable organic-inorganic hybrid materials. In the realm of drug development, such compounds are explored for surface modification of biomedical implants to improve biocompatibility and for the synthesis of silica-based nanoparticles for drug encapsulation and delivery.[7] A thorough understanding of its solubility is therefore paramount for designing robust formulation and application strategies.

Physicochemical Properties

The solubility of a compound is fundamentally governed by its physical and chemical properties. Methyl (3-(trimethoxysilyl)propyl)carbamate is a liquid at room temperature with a molecular structure that imparts a unique balance of polar and non-polar characteristics.[2]

PropertyValueSource(s)
CAS Number 23432-62-4[1][2][3]
Molecular Formula C8H19NO5Si[2][3]
Molecular Weight 237.33 g/mol [2][8]
Appearance Liquid[2]
Density 1.1112 g/cm³ at 20 °C[1]
Boiling Point 122 °C at 2 Torr[1]
SMILES COC(=O)NCCC(OC)OC[2][9]
InChIKey MVCSJYRFFFDKCX-UHFFFAOYSA-N[1][9]

The molecule consists of a propyl chain linking the polar methyl carbamate group (-NHCOOCH3) and the reactive, relatively non-polar trimethoxysilyl group (-Si(OCH3)3). This structure suggests miscibility with a range of organic solvents. However, the most critical chemical property influencing its solubility, particularly in protic solvents or in the presence of trace moisture, is the susceptibility of the trimethoxysilyl group to hydrolysis.

The Critical Role of Hydrolysis

The defining chemical reaction for Methyl (3-(trimethoxysilyl)propyl)carbamate in solution is the hydrolysis of its methoxy groups. This process is often the rate-determining step in its application as a coupling agent and profoundly impacts its solubility.[7]

The reaction proceeds in two stages:

  • Hydrolysis: The three methoxy groups (-OCH3) on the silicon atom are sequentially and rapidly replaced by hydroxyl groups (-OH) in the presence of water, yielding the highly polar silanetriol, Methyl N-[3-(trihydroxysilyl)propyl]carbamate, and methanol as a byproduct.[8] This reaction is catalyzed by acid or base.[6][10]

  • Condensation: The newly formed silanol groups are unstable and readily condense with each other to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and, eventually, a cross-linked network.[11][12]

The hydrolysis significantly increases the polarity of the molecule. The parent compound has a predicted water solubility of 4.39 x 10⁴ mg/L, whereas its hydrolysis product, the silanetriol, has a predicted water solubility of 1 x 10⁶ mg/L.[8] This transformation is crucial; the initial dissolution of the silane may be the kinetic limiting step, but the formation of the first silanol group dramatically increases its aqueous solubility.[6]

Hydrolysis_Condensation cluster_hydrolysis Stage 1: Hydrolysis (in presence of H2O) cluster_condensation Stage 2: Condensation MTSC Methyl (3-(trimethoxysilyl)propyl)carbamate -Si(OCH3)3 Silanetriol Methyl (3-(trihydroxysilyl)propyl)carbamate -Si(OH)3 MTSC->Silanetriol Fast (pH dependent) Methanol 3x Methanol (CH3OH) Silanetriol2 2x Silanetriol -Si(OH)3 Silanetriol->Silanetriol2 Enters Condensation Dimer Dimer (-Si-O-Si-) Silanetriol2->Dimer Slower Oligomers Oligomers / Network Dimer->Oligomers Water H2O

Hydrolysis and condensation pathway of Methyl (3-(trimethoxysilyl)propyl)carbamate.

Solubility Profile in Organic Solvents

Qualitative Solubility

Based on the "like dissolves like" principle and empirical data from similar silane coupling agents, Methyl (3-(trimethoxysilyl)propyl)carbamate is generally soluble in a wide array of common organic solvents.[12][13]

  • Non-polar and Low-Polarity Solvents: It is expected to be readily soluble in solvents such as toluene, xylene, hexane, and ethers. The alkyl chain and methoxysilyl group contribute to this compatibility.

  • Polar Aprotic Solvents: High solubility is anticipated in solvents like acetone, ethyl acetate, acetonitrile, and dimethylformamide (DMF), which can solvate both the polar carbamate group and the rest of the molecule.

  • Protic Solvents (Alcohols): It dissolves in alcohols like methanol, ethanol, and isopropanol. However, these solutions have limited stability. The solvent can participate in hydrolysis and transesterification reactions with the Si-OCH3 groups, and any water present will promote hydrolysis and condensation, potentially leading to gelation over time.[11][14]

Quantitative Solubility

Specific quantitative solubility data (e.g., in g/100 mL) for Methyl (3-(trimethoxysilyl)propyl)carbamate across a range of organic solvents is not extensively documented in publicly available literature. For applications requiring precise concentrations, such as in pharmaceutical formulations or advanced materials synthesis, it is imperative for researchers to determine this data empirically. The following section provides a robust protocol for this purpose.

Experimental Protocol for Determining Solubility

This protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of a compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of Methyl (3-(trimethoxysilyl)propyl)carbamate in a selected organic solvent at a controlled temperature.

Materials and Reagents:

  • Methyl (3-(trimethoxysilyl)propyl)carbamate (high purity)

  • Selected organic solvent(s) (anhydrous, analytical grade)

  • Vials with PTFE-lined screw caps

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance (±0.0001 g)

  • Volumetric flasks and pipettes

Equipment:

  • Temperature-controlled orbital shaker or incubator

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a UV-Vis Spectrophotometer if the molecule has a suitable chromophore or can be derivatized). Gravimetric analysis is also an option.

Step-by-Step Methodology

  • Preparation: Add an excess amount of Methyl (3-(trimethoxysilyl)propyl)carbamate to a pre-weighed vial. "Excess" means adding enough solute so that a solid or undissolved liquid phase remains visible after equilibration.

  • Solvent Addition: Record the exact mass of the added solute. Then, add a known volume or mass of the selected anhydrous organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed in the incubator for at least 12-24 hours to allow the undissolved solute to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution to determine the exact mass of the solution.

    • Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to slowly evaporate the solvent without degrading the solute.

    • Once all the solvent has evaporated, weigh the vial again to determine the mass of the residual solute.

  • Data Analysis:

    • Calculate the solubility using the formula: Solubility ( g/100 mL) = (Mass of residue / Volume of solution sampled) x 100

    • Alternatively, in g/100 g of solvent: Solubility ( g/100 g) = (Mass of residue / (Mass of solution - Mass of residue)) x 100

Solubility_Workflow start Start prep 1. Add Excess Solute to Vial start->prep add_solvent 2. Add Known Volume of Anhydrous Solvent prep->add_solvent equilibrate 3. Equilibrate (e.g., 24-48h at 25°C) in Shaker add_solvent->equilibrate settle 4. Settle Undissolved Solute (12-24h) equilibrate->settle sample 5. Withdraw & Filter Supernatant settle->sample quantify 6. Quantify Solute (e.g., Gravimetric Method) sample->quantify calculate 7. Calculate Solubility (g/100mL or g/100g) quantify->calculate end_node End calculate->end_node

Experimental workflow for determining solubility via the isothermal equilibrium method.

Practical Considerations for Formulation and Handling

  • Moisture Sensitivity: Due to its reactivity with water, the compound should be handled under anhydrous or inert (e.g., nitrogen, argon) conditions to prevent premature hydrolysis and condensation.[15] Solvents should be of high purity and dried using standard laboratory procedures.

  • Solution Stability: When preparing stock solutions, especially in protic solvents like alcohols, it is advisable to prepare them fresh. The stability of such solutions is limited and can vary from hours to days depending on the specific conditions (solvent, temperature, water content).[11][14] For applications requiring long-term stability, polar aprotic solvents are preferred.

  • Safety: Users should consult the Safety Data Sheet (SDS) before handling. The compound may be harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation.[16] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

Methyl (3-(trimethoxysilyl)propyl)carbamate is a versatile molecule whose utility is intrinsically linked to its solubility characteristics. While it exhibits broad solubility in common organic solvents, its reactivity, particularly the hydrolysis of the trimethoxysilyl group, is a critical factor that must be carefully managed. This hydrolysis dramatically increases polarity, a feature that can be either beneficial or detrimental depending on the application. For researchers and professionals in drug development and materials science, a precise understanding and empirical determination of its solubility in relevant solvent systems are essential for achieving reproducible and effective results in formulation, surface functionalization, and synthesis.

References

  • CAS Common Chemistry. (n.d.). Methyl N-[3-(trimethoxysilyl)propyl]carbamate. CAS, a division of the American Chemical Society. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). Methyl [3-(trimethoxysilyl)propyl]carbamate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • European Chemicals Agency. (n.d.). Methyl [3-(trimethoxysilyl)propyl]carbamate - Registration Dossier. ECHA. Retrieved February 9, 2026, from [Link]

  • Plueddemann, E. P. (1993). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Solid Substrates. The Interfacial Interactions in Polymeric Composites, 169-199.
  • Journal of Materials Chemistry A. (2015). Facile approach to fabricating robust superoleophobic surfaces. Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Global Substance Registration System (GSRS). (n.d.). METHYL (3-(TRIMETHOXYSILYL)PROPYL)CARBAMATE. U.S. Food and Drug Administration. Retrieved February 9, 2026, from [Link]

  • Co-Formula. (2025, June 20). What is the solubility of A Silane Coupling Agent? Retrieved February 9, 2026, from [Link]

  • Gelest. (n.d.). Applying a Silane Coupling Agent. Retrieved February 9, 2026, from [Link]

  • XJY Silicones. (n.d.). Choose the general principles of the silane coupling agent. Retrieved February 9, 2026, from [Link]

  • Ali, M., et al. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research, 10(7), 123-131.
  • Organic Syntheses. (n.d.). Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Retrieved February 9, 2026, from [Link]

  • Journal of Chromatography A. (2004). Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis-ion-trap mass spectrometry. Retrieved February 9, 2026, from [Link]

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299.
  • ResearchGate. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Retrieved February 9, 2026, from [Link]

Sources

Foundational

Disambiguation of Methoxy and Ethoxy Carbamate Silanes: A Guide to Strategic Selection in Advanced Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, the dialogue I most frequently engage in revolves around the nuanced selection of reagents. I...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the dialogue I most frequently engage in revolves around the nuanced selection of reagents. It is often in the subtle distinctions between seemingly similar molecules that the success or failure of a complex experimental design lies. This is particularly true for silane coupling agents, the molecular bridges that form the bedrock of countless advanced materials and biomedical technologies.[1][2] Among these, carbamate silanes offer a unique functional handle, but the choice between their methoxy and ethoxy variants is a critical decision point that dictates reaction kinetics, process stability, and end-product safety.

This guide eschews a simple recitation of facts. Instead, it is structured to provide a causal understanding of how the seemingly minor difference of a single carbon atom in the alkoxy group creates a cascade of effects, influencing everything from bench-top handling to the long-term performance of a functionalized surface. We will explore the fundamental chemistry, quantify the performance differences, and provide actionable protocols to validate these principles in your own laboratory.

Part 1: The Core Chemical Dichotomy: Reactivity and Its Consequences

The foundational mechanism for all alkoxysilanes involves a two-step process: hydrolysis of the alkoxy groups (e.g., -OCH₃ or -OC₂H₅) to form reactive silanols (Si-OH), followed by condensation of these silanols with hydroxyl groups on an inorganic substrate or with each other to form a stable siloxane (Si-O-Si) network.[1][3] The choice between a methoxy and an ethoxy leaving group directly and profoundly impacts the first, rate-determining step of this process.

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation A R-Si-(OR')₃ Alkoxysilane B R-Si-(OH)₃ Silanetriol (Reactive Intermediate) A->B + 3 H₂O - 3 R'OH C Substrate-OH B->C Condensation E -(Si(R)-O)n- Siloxane Network B->E Self-Condensation D R-Si-(O-Substrate)₃ Covalent Bond Start Select Carbamate Silane Methoxy Methoxy Silane Start->Methoxy Need Speed? Ethoxy Ethoxy Silane Start->Ethoxy Need Control/Safety? M_Adv Advantage: - Fast Reaction/Cure - High Throughput Methoxy->M_Adv M_Cons Consideration: - Methanol Byproduct (Toxic) - Shorter Shelf Life - Moisture Sensitive Methoxy->M_Cons E_Adv Advantage: - Controlled Reaction - Longer Working Time - Ethanol Byproduct (Safer) Ethoxy->E_Adv E_Cons Consideration: - Slower Cure Time - May Require Catalyst Ethoxy->E_Cons M_App Typical Use: - Rapid Adhesives - Automated Priming M_Adv->M_App M_Cons->M_App E_App Typical Use: - Drug Delivery Surface Mod. - Large-Scale Coatings - Sol-Gel Synthesis E_Adv->E_App E_Cons->E_App

Caption: Decision logic for selecting methoxy vs. ethoxy silanes.

Part 3: Experimental Protocols for Validation

Trustworthiness in science is built on reproducible, validated methodologies. The following protocols provide a framework for quantitatively assessing the differences between methoxy and ethoxy carbamate silanes.

Protocol 1: Comparative Hydrolysis Rate via FT-IR Spectroscopy

This protocol allows for the direct observation of the hydrolysis reaction by monitoring changes in characteristic infrared absorption bands.

Objective: To quantify the relative hydrolysis rates of a methoxy carbamate silane and an ethoxy carbamate silane.

Methodology:

  • Solution Preparation: Prepare a 95:5 (v/v) ethanol/water solution. Adjust the pH to 4.5-5.5 with acetic acid to catalyze hydrolysis. [4]2. Baseline Spectrum: Record a background FT-IR spectrum of the acidified ethanol/water solution using an appropriate cell (e.g., ATR).

  • Initiation of Reaction: Add a precise concentration (e.g., 2% w/v) of the methoxy carbamate silane to the solution with vigorous stirring. Immediately begin recording spectra at fixed time intervals (e.g., every 30 seconds).

  • Data Collection (Methoxy): Continue collecting spectra for a period sufficient to observe significant changes (e.g., 15-30 minutes). Monitor the decrease in the methoxy C-H stretch peak (~2845 cm⁻¹) and the Si-OCH₃ peak, and the corresponding increase in the broad O-H stretch from newly formed silanols and methanol. [5]5. Data Collection (Ethoxy): Thoroughly clean the apparatus. Repeat steps 1-4 using the ethoxy carbamate silane. Monitor the decrease in the ethoxy C-H stretches and the characteristic Si-OC₂H₅ peak (~960 cm⁻¹). [5]Note that the required observation time will be significantly longer.

  • Analysis: Plot the normalized peak area of the disappearing alkoxy group against time for both silanes. The slope of this plot is proportional to the hydrolysis rate.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 95:5 Ethanol:Water (pH 4.5) B Acquire FT-IR Background Spectrum A->B C Add Silane (2% w/v) to Solution B->C D Start Time-Lapsed FT-IR Data Acquisition C->D E Monitor Decrease in Alkoxy Peak Area D->E F Plot Normalized Peak Area vs. Time E->F G Calculate Slope (Rate of Hydrolysis) F->G H Compare Methoxy vs. Ethoxy Rates G->H

Caption: Experimental workflow for FT-IR hydrolysis kinetics study.

Protocol 2: Surface Modification and Adhesion Assessment

This protocol assesses the practical outcome of silanization by measuring the adhesion strength imparted by the coupling agent.

Objective: To compare the bond strength achieved on a glass substrate using methoxy vs. ethoxy carbamate silanes.

Methodology:

  • Substrate Cleaning: Thoroughly clean glass slides (or other relevant substrates) by sonicating in acetone, followed by isopropanol, and finally deionized water. Dry the slides under a stream of nitrogen and treat with oxygen plasma or piranha solution to generate a high density of surface hydroxyl groups.

  • Silane Solution Preparation: Prepare separate 2% (w/v) solutions of the methoxy and ethoxy carbamate silanes in the acidified 95:5 ethanol/water solvent system as described in Protocol 1. Allow the solutions to pre-hydrolyze for an appropriate time (e.g., 5 minutes for methoxy, 30-60 minutes for ethoxy).

  • Surface Treatment: Immerse the cleaned glass slides in the respective silane solutions for a fixed duration (e.g., 2 minutes).

  • Rinsing and Curing: Remove the slides, rinse briefly with pure ethanol to remove excess physisorbed silane, and cure in an oven (e.g., 10 minutes at 110°C) to drive the condensation reaction. [4]5. Bonding: Assemble lap shear joints by bonding a second substrate to the silane-treated glass slides using a standard adhesive (e.g., an epoxy). Prepare an untreated glass slide as a control.

  • Mechanical Testing: After the adhesive has fully cured, measure the lap shear strength of the bonded assemblies using a universal testing machine according to ASTM D1002 or a similar standard.

  • Analysis: Compare the average lap shear strength (in MPa) for the control, methoxy-treated, and ethoxy-treated samples. This provides a quantitative measure of adhesion promotion.

Conclusion and Authoritative Grounding

The decision between methoxy and ethoxy carbamate silanes is a classic scientific trade-off between reactivity and stability. [1]Methoxy silanes offer the advantage of speed, making them suitable for applications where rapid processing is a priority. [6]This comes at the cost of a shorter working life and the generation of the more hazardous byproduct, methanol. [7]Conversely, ethoxy silanes provide a more controlled, stable, and safer reaction pathway, making them the preferred choice for applications requiring precision, long shelf life, and biocompatibility, particularly within the realms of drug development and advanced coatings. [6][8] The protocols and principles outlined in this guide provide a robust framework for making an informed, evidence-based selection. By understanding the causal links between molecular structure and macroscopic performance, researchers can move beyond trial-and-error and strategically engineer materials from the molecular level up.

References

  • Function of Silane Type on its Reactivity for Surface and In-Depth Applications to Different Substrates. (n.d.). Hydrophobe.org. Retrieved February 14, 2026, from [Link]

  • Alkoxy Groups. (2026, January 31). ZM Silane Limited. Retrieved February 14, 2026, from [Link]

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc. Retrieved February 14, 2026, from [Link]

  • Reacting with the Substrate. (n.d.). Gelest Technical Library. Retrieved February 14, 2026, from [Link]

  • BRB Ethoxylated Organo-Functional Silanes (OFS): A Comparison Between Ethoxy and Methoxy. (2025, April 25). BRB International. Retrieved February 14, 2026, from [Link]

  • Silanes. (2023, June 14). Encyclopedia MDPI. Retrieved February 14, 2026, from [Link]

  • Relative rates of hydrolysis of hydrolyzable groups of silanes... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Investigation of the Silica-Reinforced Rubber Polymers with the Methoxy Type Silane Coupling Agents. (2020, December 20). MDPI. Retrieved February 14, 2026, from [Link]

  • The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003, June 12). AFINITICA. Retrieved February 14, 2026, from [Link]

  • Surface modification using silanated poly(ethylene glycol)s. (n.d.). Kinam Park. Retrieved February 14, 2026, from [Link]

  • Silanes for Powerful Connections. (n.d.). Wacker Chemie AG. Retrieved February 14, 2026, from [Link]

  • Binding and Orientation of Carbamate Pesticides on Silica Surfaces. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Hydrophobicity-Hydrophilicty and Silane Surface Modification. (2008, November 5). Gelest, Inc. Retrieved February 14, 2026, from [Link]

  • From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. (2021, December 3). ACS Omega. Retrieved February 14, 2026, from [Link]

  • Combination of Organic and Inorganic Materials. (n.d.). Shin-Etsu Silicones of America. Retrieved February 14, 2026, from [Link]

  • From SiO2 to Alkoxysilanes for the Synthesis of Useful Chemicals. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

  • Surface Modification of Cellulose with Silanes for Adhesive Application: Review. (n.d.). Scientific Research Publishing. Retrieved February 14, 2026, from [Link]

  • Silane Coupling Agents. (n.d.). Gelest, Inc. Retrieved February 14, 2026, from [Link]

  • Sol-gel process. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Silanization: Surface modification. (n.d.). HPF Minerals. Retrieved February 14, 2026, from [Link]

  • What to Consider When Selecting a Silane Coupling Agent. (n.d.). Gelest Technical Library. Retrieved February 14, 2026, from [Link]

  • Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. (2023, March 11). MDPI. Retrieved February 14, 2026, from [Link]

  • Process for preparing silyl carbamates. (n.d.). Google Patents.
  • Chemistry and applications of alkoxy silanes. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • Silane Coupling Agents. (n.d.). Silico. Retrieved February 14, 2026, from [Link]

  • Process for preparing silyl carbamates. (n.d.). Google Patents.
  • How to Choose the Right Silane Coupling Agent. (2009, September 5). Silico. Retrieved February 14, 2026, from [Link]

  • Find Technical Data Sheets (TDS). (n.d.). Silsource Product Data. Retrieved February 14, 2026, from [Link]

  • Silane modified polyether and preparation method thereof. (n.d.). Google Patents.
  • Trimethoxy silane carbamate. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Silanes for adhesion promotion and surface modification. (2012). Research Explorer The University of Manchester. Retrieved February 14, 2026, from [Link]

  • Fillers, Pigments & Fibers--Organofunctional Silanes_Silane Coupling Agents. (n.d.). Nanjing Neng de New Material Technology Co., Ltd. Retrieved February 14, 2026, from [Link]

  • Enhancing the Silanization Reaction of the Silica-Silane System by Different Amines in Model and Practical Silica-Filled Natural Rubber Compounds. (2018, May 27). MDPI. Retrieved February 14, 2026, from [Link]

  • Silanes. (n.d.). Shin-Etsu Silicones. Retrieved February 14, 2026, from [Link]

Sources

Exploratory

Thermal decomposition temperatures of Methyl (3-(trimethoxysilyl)propyl)carbamate

This technical guide provides an in-depth analysis of the thermal decomposition profile of Methyl (3-(trimethoxysilyl)propyl)carbamate (CAS 23432-62-4), a critical organosilane intermediate often utilized as a "blocked"...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the thermal decomposition profile of Methyl (3-(trimethoxysilyl)propyl)carbamate (CAS 23432-62-4), a critical organosilane intermediate often utilized as a "blocked" isocyanate equivalent or adhesion promoter (e.g., Wacker's Geniosil® GF 60).

Executive Summary

Methyl (3-(trimethoxysilyl)propyl)carbamate is a bifunctional organosilane acting as a bridge between inorganic substrates and organic polymers. Unlike its precursor, 3-isocyanatopropyltrimethoxysilane (CAS 15396-00-6), this carbamate derivative offers enhanced storage stability and reduced toxicity by "masking" the reactive isocyanate group.

Its thermal behavior is characterized not by simple degradation, but by a thermal dissociation mechanism . Upon heating to specific activation temperatures, the molecule reverts to its reactive isocyanate form, releasing methanol. This property is exploited in "one-component" heat-cured adhesives and coatings.

Physicochemical & Thermal Properties

The following data establishes the baseline for thermal stability before the onset of decomposition.

PropertyValueContext
CAS Number 23432-62-4 Distinct from isocyanate precursor (15396-00-6)
Molecular Weight 237.33 g/mol Monomeric form
Boiling Point ~258 °C (Extrapolated)102 °C @ 7.5 mmHg
Flash Point 141 °C (ISO 2719)Safe handling limit
Density 1.11 g/cm³@ 20 °C
Hydrolytic Stability LowHydrolyzes in moisture to release Methanol
Thermal Decomposition Kinetics

The thermal degradation of Methyl (3-(trimethoxysilyl)propyl)carbamate occurs in three distinct mechanistic stages. Understanding these stages is critical for optimizing curing cycles in drug delivery systems or composite manufacturing.

Stage I: De-alcoholization & Hydrolysis (< 150°C)
  • Event: Loss of residual solvents and hydrolysis by-products.

  • Mechanism: If the sample is not strictly anhydrous, atmospheric moisture attacks the methoxy silane groups (

    
    ), releasing methanol (
    
    
    
    ) and forming silanols (
    
    
    ).
  • TGA Signature: Minor mass loss (1–3%) observed between 60°C and 120°C.

Stage II: Carbamate Dissociation (160°C – 260°C)
  • Event: Primary Decomposition / Activation.

  • Mechanism: The carbamate linkage undergoes thermal cleavage (retro-urethanization), reverting to the parent isocyanate and methanol.

  • Chemical Equation:

    
    
    
  • TGA Signature: Significant mass loss onset (

    
    ) typically around 180–200°C , with rapid mass loss peaking near 240°C .
    
  • Implication: In closed systems, this regenerates the reactive isocyanate, initiating crosslinking. In open TGA pans, the methanol evaporates, and the isocyanate may further degrade or polymerize.

Stage III: Siloxane Condensation & Mineralization (> 300°C)
  • Event: Backbone degradation.

  • Mechanism: The propyl organic linker degrades (Si-C bond cleavage), and silanols condense to form a silica-like ceramic residue (

    
    ).
    
  • TGA Signature: Gradual mass loss stabilizing above 600°C, leaving a high ceramic yield (typically 15–25% residual mass depending on atmosphere).

Mechanistic Pathway Diagram

The following diagram illustrates the thermal dissociation pathway, highlighting the reversibility of the carbamate blocking mechanism.

DecompositionPathway Carbamate Methyl (3-(trimethoxysilyl)propyl)carbamate (Stable Precursor) Transition Transition State (~180°C - 220°C) Carbamate->Transition Heat Input Isocyanate 3-Isocyanatopropyltrimethoxysilane (Reactive Intermediate) Transition->Isocyanate Dissociation Methanol Methanol (Gas) (By-product) Transition->Methanol Evaporation Isocyanate->Carbamate Blocked by Excess MeOH (Cooling) Silica Silica Residue (SiO2) (>400°C Ash) Isocyanate->Silica Oxidative Degradation (>350°C)

Figure 1: Thermal dissociation pathway of Methyl (3-(trimethoxysilyl)propyl)carbamate, showing the regeneration of the reactive isocyanate species.

Experimental Protocol: Thermal Analysis

To accurately determine the decomposition temperatures for your specific batch, follow this self-validating protocol. This method accounts for the material's high moisture sensitivity, which can skew TGA results.

Equipment Requirements
  • Instrument: TGA/DSC (Simultaneous Thermal Analyzer).

  • Crucibles: Alumina (

    
    ) or Platinum, sealed with a pinhole lid (to allow volatile escape while preventing atmospheric moisture ingress).
    
  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min.
    
Step-by-Step Methodology
  • Sample Preparation:

    • Handle sample in a nitrogen-purged glovebox to prevent premature hydrolysis.

    • Load 10–15 mg of liquid sample into the crucible.

  • Equilibration:

    • Equilibrate at 30°C for 10 minutes to stabilize the microbalance.

  • Ramp Segment:

    • Ramp from 30°C to 600°C at 10°C/min .

    • Note: A slower ramp (5°C/min) will provide better resolution of the dissociation onset (

      
      ).
      
  • Data Analysis:

    • 
       (Volatiles):  Record temperature at 5% weight loss (indicates solvent/moisture).
      
    • 
       (Decomposition):  Determine the extrapolated onset of the major step (typically ~200°C).
      
    • 
       (Peak Rate):  From the derivative curve (DTG), identify the peak decomposition rate.
      
Implications for Drug Development & Synthesis
1. Scavenging & Purification

In pharmaceutical synthesis, this silane is used to scavenge nucleophiles or functionalize silica for chromatography.

  • Operational Limit: Do not exceed 140°C during drying or surface modification steps if the carbamate functionality must remain intact.

  • Activation: If the goal is to graft the isocyanate to a surface, heat the substrate to >160°C in situ to unblock the isocyanate and drive the reaction.

2. Moisture Curing Systems

The methoxy-silane portion (


) hydrolyzes much faster than the carbamate decomposes.
  • Curing Strategy: Ambient temperature curing relies on the silane hydrolysis (sol-gel process). High-temperature curing (>180°C) activates the isocyanate for dual-mode crosslinking (urethane + siloxane networks).

References
  • Wacker Chemie AG. (2023). GENIOSIL® GF 60 Technical Data Sheet. Retrieved from

  • PubChem. (2025).[1] Methyl [3-(trimethoxysilyl)propyl]carbamate Compound Summary (CID 90098). National Library of Medicine. Retrieved from

  • Gelest, Inc. (2015). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochure. Retrieved from

  • Daly, N. J., & Ziolkowski, F. (1971). The Thermal Decompositions of Carbamates. Australian Journal of Chemistry, 24(12), 2541.
  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Methyl N-[3-(trimethoxysilyl)propyl]carbamate. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Surface Functionalization with Methyl (3-(trimethoxysilyl)propyl)carbamate

Introduction: Engineering Surfaces with Precision In the realms of materials science, biotechnology, and drug development, the ability to precisely control the chemistry of a surface is paramount. Surface functionalizati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Surfaces with Precision

In the realms of materials science, biotechnology, and drug development, the ability to precisely control the chemistry of a surface is paramount. Surface functionalization allows for the tailoring of interfacial properties, influencing everything from cellular adhesion and protein adsorption to the performance of biomedical devices. Methyl (3-(trimethoxysilyl)propyl)carbamate stands out as a versatile organosilane coupling agent, prized for its ability to form stable, chemically well-defined carbamate-terminated surfaces on a variety of inorganic substrates like glass and silicon.

This guide provides a comprehensive, in-depth protocol for the surface functionalization of substrates using methyl (3-(trimethoxysilyl)propyl)carbamate. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedure but also adapt and troubleshoot it for their specific applications.

The Chemistry of Silanization: A Tale of Two Reactions

The covalent attachment of methyl (3-(trimethoxysilyl)propyl)carbamate to a hydroxylated surface is a two-stage process involving hydrolysis and condensation.[1] Understanding this mechanism is critical for achieving a uniform and stable functional layer.

  • Hydrolysis: The process is initiated by the reaction of the trimethoxysilyl group of the silane with water molecules present in the solvent or adsorbed on the substrate surface. This reaction replaces the methoxy groups (-OCH₃) with hydroxyl groups (-OH), forming reactive silanol intermediates (Si-OH) and releasing methanol as a byproduct.[1] The degree of hydrolysis can be influenced by factors such as pH and the amount of available water.[1]

  • Condensation: The newly formed, highly reactive silanol groups can then condense in two ways:

    • Surface Condensation: They can react with the hydroxyl groups (-OH) present on the substrate (e.g., silanol groups on a glass surface) to form stable siloxane bonds (Si-O-Si), covalently grafting the carbamate molecule to the surface.

    • Self-Condensation: Adjacent silanol groups on different silane molecules can react with each other, leading to the formation of a cross-linked polysiloxane network on the surface.[1]

This process results in a durable, covalently bound organic layer, presenting the methyl carbamate functionality at the interface.

Visualizing the Silanization Pathway

To better illustrate the sequence of events from substrate preparation to the final functionalized surface, the following workflow diagram is provided.

G cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post Post-Treatment & Characterization Cleaning Substrate Cleaning (e.g., Piranha, RCA) Rinsing DI Water Rinse Cleaning->Rinsing Drying Drying (N2 stream, oven) Rinsing->Drying Activation Surface Activation (O2 Plasma, UV-Ozone) Drying->Activation Solution Prepare Silane Solution (Anhydrous Solvent) Activation->Solution Hydroxylated Surface Immersion Substrate Immersion (Controlled Atmosphere) Solution->Immersion Incubation Incubation (Time & Temperature Dependent) Immersion->Incubation Post_Rinsing Solvent Rinse (Remove Physisorbed Silane) Incubation->Post_Rinsing Functionalized Surface Curing Curing/Annealing (e.g., Oven) Post_Rinsing->Curing Characterization Surface Characterization (Contact Angle, XPS, AFM) Curing->Characterization

Caption: Experimental workflow for surface functionalization.

Detailed Experimental Protocols

The success of surface functionalization hinges on meticulous attention to detail at each stage. The following protocols provide a robust framework for achieving high-quality, reproducible carbamate-functionalized surfaces.

Part 1: Rigorous Substrate Cleaning and Activation

The presence of organic contaminants or an insufficient density of surface hydroxyl groups will severely impede the silanization process. Therefore, a thorough cleaning and activation procedure is non-negotiable.

Materials:

  • Glass or silicon substrates

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Nitrogen (N₂) gas, filtered

Protocol:

  • Initial Degreasing:

    • Sonciate the substrates in acetone for 15 minutes.

    • Sonciate the substrates in isopropanol for 15 minutes.

    • Rinse thoroughly with DI water.

  • Piranha Etching (for robust cleaning and hydroxylation):

    • Immerse the substrates in freshly prepared Piranha solution for 30-60 minutes. The solution will be exothermic.

    • Carefully remove the substrates and rinse extensively with DI water to remove all traces of acid.

  • Drying and Activation:

    • Dry the substrates under a stream of filtered nitrogen gas.

    • For optimal hydroxylation, immediately treat the cleaned substrates with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes. This step ensures a high density of reactive hydroxyl groups on the surface.

Part 2: Silanization with Methyl (3-(trimethoxysilyl)propyl)carbamate

This stage involves the covalent attachment of the silane to the activated substrate surface. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and self-condensation of the silane in solution.

Materials:

  • Cleaned and activated substrates

  • Anhydrous toluene or ethanol

  • Methyl (3-(trimethoxysilyl)propyl)carbamate

  • Inert atmosphere glove box or desiccator

Protocol:

  • Solution Preparation (perform in an inert atmosphere if possible):

    • Prepare a 1-2% (v/v) solution of methyl (3-(trimethoxysilyl)propyl)carbamate in anhydrous toluene. The use of anhydrous solvents is critical to prevent premature polymerization of the silane in solution.

  • Substrate Immersion:

    • Place the cleaned and activated substrates in the silane solution. Ensure the entire surface to be functionalized is submerged.

  • Reaction Incubation:

    • Allow the reaction to proceed for 2-4 hours at room temperature. Alternatively, the reaction time can be shortened by heating to 60-80°C for 30-60 minutes.

  • Rinsing:

    • Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed (non-covalently bound) silane molecules.

    • Perform a final rinse with isopropanol or ethanol.

  • Curing:

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Cure the substrates in an oven at 100-120°C for 1 hour to promote the formation of stable siloxane bonds.

Validation and Characterization of the Functionalized Surface

It is imperative to validate the success of the surface modification. The following techniques provide both qualitative and quantitative assessment of the carbamate-functionalized surface.

Parameter Technique Expected Outcome
Surface Wettability Contact Angle GoniometryA significant increase in the water contact angle compared to the clean, hydrophilic substrate. The exact angle will depend on the underlying substrate and the quality of the monolayer.
Elemental Composition X-ray Photoelectron Spectroscopy (XPS)The appearance of nitrogen (N 1s) and an increase in the carbon (C 1s) signal, confirming the presence of the carbamate group. The silicon (Si 2p) signal will also be attenuated due to the organic overlayer.
Surface Morphology Atomic Force Microscopy (AFM)A smooth, uniform surface topography, indicative of a well-formed monolayer. Aggregates or islands may suggest suboptimal reaction conditions.

Troubleshooting Common Issues

Problem Potential Cause Solution
Inconsistent or patchy coating Incomplete cleaning of the substrate.Ensure a rigorous cleaning protocol is followed. Consider extending sonication times or using a fresh Piranha solution.
Low contact angle after functionalization Incomplete silanization or loss of the silane layer.Verify the use of anhydrous solvents. Ensure the silane solution is fresh. Check the effectiveness of the surface activation step.
Formation of aggregates on the surface Premature hydrolysis and self-condensation of the silane in solution.Use fresh, high-purity anhydrous solvents. Prepare the silane solution immediately before use. Minimize exposure to atmospheric moisture.

The Chemical Transformation: From Silanol to Siloxane

The core of the surface functionalization process is the chemical reaction between the hydrolyzed silane and the hydroxylated surface. The following diagram illustrates this key step.

G cluster_reactants Reactants cluster_products Products Silanol Hydrolyzed Silane (R-Si(OH)₃) Functionalized_Surface Functionalized Surface (Substrate-O-Si-R) Silanol->Functionalized_Surface + Surface Hydroxylated Surface (Substrate-OH) Water Water (H₂O) (Byproduct) Functionalized_Surface->Water +

Caption: Condensation reaction at the surface.

Concluding Remarks: A Foundation for Innovation

The protocol detailed herein provides a robust and reliable method for the surface functionalization of substrates with methyl (3-(trimethoxysilyl)propyl)carbamate. By understanding the fundamental chemical principles and adhering to meticulous experimental technique, researchers can create well-defined, stable surfaces tailored for a multitude of applications, from fundamental biological studies to the development of next-generation drug delivery systems and medical devices. The ability to engineer the bio-interface with such precision is a cornerstone of modern scientific advancement.

References

Sources

Application

Application Note: Grafting Methyl (3-(trimethoxysilyl)propyl)carbamate onto Silica Nanoparticles

Abstract & Strategic Relevance In the development of nanocarriers for drug delivery, surface chemistry dictates fate. This guide details the protocol for grafting Methyl (3-(trimethoxysilyl)propyl)carbamate onto silica n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

In the development of nanocarriers for drug delivery, surface chemistry dictates fate. This guide details the protocol for grafting Methyl (3-(trimethoxysilyl)propyl)carbamate onto silica nanoparticles (SiO


 NPs). Unlike simple alkyl silanes, the carbamate motif introduces a dipole capable of hydrogen bonding without conferring a formal charge, offering a unique "stealth" character that reduces non-specific protein adsorption while maintaining colloidal stability.

This protocol is critical for researchers designing:

  • Prodrug Systems: Modeling carbamate-linked therapeutic agents.

  • Chromatographic Stationary Phases: Creating polar-embedded phases for separation science.

  • Biocompatible Interfaces: Reducing cytotoxicity of bare silica via surface passivation.

Mechanistic Foundation

The Silanization Cascade

The grafting process is not a simple addition; it is a multi-step equilibrium driven by hydrolysis and condensation.

  • Hydrolysis: The methoxy groups (

    
    ) on the silane are hydrolyzed by trace water to form reactive silanols (
    
    
    
    ).[1][2]
  • Physisorption: These silanols form hydrogen bonds with the surface silanols of the SiO

    
     NPs.
    
  • Condensation (Covalent Grafting): Under heat (reflux), water is eliminated, forming a permanent siloxane bond (

    
    ).
    

Critical Insight: The carbamate moiety (


) is stable under neutral and mild acidic conditions but susceptible to hydrolysis in strong bases. Therefore, base-catalyzed silanization methods (e.g., ammonia-driven Stöber post-coating) are not recommended  for this specific precursor. Anhydrous acidic or neutral conditions are required to preserve the carbamate functionality.
Reaction Pathway Diagram

SilanizationMechanism Silane Methyl (3-(trimethoxysilyl) propyl)carbamate Hydrolysis Hydrolysis (Trace H2O) Silane->Hydrolysis -MeOH Silanol Reactive Silanol (R-Si-(OH)3) Hydrolysis->Silanol H_Bonding Hydrogen Bonding (Physisorption) Silanol->H_Bonding Surface Silica Surface (Si-OH) Surface->H_Bonding Condensation Condensation (-H2O / Heat) H_Bonding->Condensation Reflux Grafted Covalently Grafted Nanoparticle Condensation->Grafted Si-O-Si Bond

Figure 1: Step-wise mechanism of silane hydrolysis and covalent attachment to the silica surface.[3][4]

Materials & Equipment

ComponentGrade/SpecificationFunction
Silica Nanoparticles Amorphous, non-porous (e.g., 200 nm)Substrate
Target Silane Methyl (3-(trimethoxysilyl)propyl)carbamate (>95%)Surface Modifier
Solvent Toluene (Anhydrous, 99.8%)Reaction Medium (High boiling point drives condensation)
Catalyst Acetic Acid (Glacial)Promotes hydrolysis without cleaving carbamate
Washing Solvent Ethanol / AcetoneRemoval of unreacted silane
Equipment Reflux condenser, N

line, Sonicator
Reaction control

Experimental Protocols

Protocol A: Surface Activation (Pre-treatment)

Goal: To maximize surface silanol (Si-OH) density for higher grafting efficiency.

  • Disperse 1.0 g of SiO

    
     NPs in 50 mL of 10% HNO
    
    
    
    .
  • Sonicate for 15 minutes to break aggregates.

  • Stir at room temperature for 2 hours.

  • Centrifuge (10,000 rpm, 15 min) and wash with deionized water until neutral pH.

  • Critical Step: Dry under vacuum at 80°C for 4 hours. Do not calcine >200°C, as this condenses surface silanols into unreactive siloxanes.

Protocol B: Anhydrous Grafting (The "Grafting-To" Method)

Goal: Formation of a dense, covalently attached monolayer.

  • Preparation: Suspend 500 mg of Activated SiO

    
     NPs in 40 mL of anhydrous toluene.
    
  • Dispersion: Sonicate for 20 minutes. A homogeneous dispersion is vital to prevent particle bridging.

  • Addition: Under magnetic stirring, add 0.5 mL of Methyl (3-(trimethoxysilyl)propyl)carbamate .

    • Expert Note: This represents a large excess to ensure saturation.

  • Catalysis: Add 50 µL of Glacial Acetic Acid.

  • Reaction: Attach a reflux condenser. Heat the mixture to 110°C (Reflux) under a nitrogen atmosphere.

    • Duration: 12–24 hours. The heat drives the thermodynamics toward condensation (water removal).

  • Purification:

    • Cool to room temperature.

    • Centrifuge (12,000 rpm, 20 min).

    • Discard supernatant (contains unreacted silane and self-polymerized oligomers).

    • Resuspend in Toluene, sonicate, and centrifuge (Wash 1).

    • Resuspend in Ethanol, sonicate, and centrifuge (Wash 2 & 3).

  • Curing: Dry the pellet in a vacuum oven at 80°C overnight. This "curing" step solidifies any remaining partial bonds.

Workflow Visualization

ExperimentalWorkflow Start Start: Bare Silica NPs Activate Acid Activation (HNO3, 2h) Start->Activate Dry Vacuum Dry (80°C) Activate->Dry Disperse Disperse in Toluene + Silane + Catalyst Dry->Disperse Reflux Reflux (110°C) 12-24 Hours Disperse->Reflux Wash Wash Cycle: Toluene -> Ethanol Reflux->Wash Cure Curing (80°C, Vacuum) Wash->Cure

Figure 2: Operational workflow for the grafting protocol.

Characterization & Validation (Self-Validating System)

To ensure the protocol worked, you must validate three aspects: Chemical Identity (FTIR), Grafting Density (TGA), and Colloidal Stability (DLS).

FTIR Spectroscopy Analysis

Comparing Bare SiO


 vs. Grafted SiO

.
Wavenumber (cm

)
AssignmentExpected Change in Grafted Sample
3400-3500 O-H StretchingDecrease: Surface silanols are consumed.
2950, 2850 C-H Stretching (Alkyl)Appearance: Strong new peaks from the propyl linker.
1700-1720 C=O Stretching (Carbamate)Appearance: Diagnostic peak.[4] Confirms carbamate integrity.
1530-1550 N-H Bending (Amide II)Appearance: Secondary confirmation of carbamate.
1050-1100 Si-O-Si StretchingBroadening: Due to new siloxane bonds formed.
Thermogravimetric Analysis (TGA)

Run TGA from 25°C to 800°C at 10°C/min in air.

  • Region 1 (<120°C): Weight loss due to physisorbed water. Grafted samples should show less water loss (hydrophobic).

  • Region 2 (200°C–600°C): Weight loss due to decomposition of the organic carbamate chain.

  • Calculation: The weight loss in Region 2 corresponds to the grafted mass. A typical successful grafting yields 5–15% organic weight loss depending on particle size (surface area).

Zeta Potential
  • Bare Silica: Highly negative (~ -30 to -40 mV) at pH 7 due to deprotonated Si-O

    
    .
    
  • Carbamate-Silica: The potential should shift towards neutral (e.g., -10 to -20 mV). The surface is now shielded by the non-ionic carbamate groups, but not positive (unlike amine grafting).

Troubleshooting & Expert Tips

  • Issue: Low Grafting Density (Low TGA loss).

    • Cause: Silica surface was too dry (no hydrolysis water) or too wet (silane polymerized in solution).

    • Fix: Equilibrate dried silica in ambient air for 1 hour before reaction to adsorb trace moisture necessary for surface-catalyzed hydrolysis.

  • Issue: Aggregation/Clumping.

    • Cause: Cross-linking between particles.

    • Fix: Dilute the reaction. Ensure vigorous stirring. Use Toluene (good solvent for the organic chain) rather than Ethanol.

  • Issue: Loss of Carbamate Peak (FTIR).

    • Cause: Hydrolysis of the carbamate bond.

    • Fix: Ensure no strong bases were used in washing. Verify the acetic acid catalyst concentration was not excessive (<1%).

References

  • General Silanization Mechanism: Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.

  • Silica Surface Modification Guide: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 14: Silane Coupling Agents. Academic Press.

  • Carbamate Stability & Hydrolysis: Larsson, M., et al. (2010). "Hydrolysis of carbamates: Kinetics and mechanism." Journal of Physical Organic Chemistry.
  • Grafting Protocols (Toluene Reflux): Posthumus, W., et al. (2004). "Surface modification of silica nanoparticles using silane coupling agents." Journal of Colloid and Interface Science, 269(1), 109-114.

  • Characterization of Modified Silica: Rahman, I. A., & Padavettan, V. (2012). "Synthesis of Silica Nanoparticles by Sol-Gel: Size-Dependent Properties, Surface Modification, and Applications in Silica-Polymer Nanocomposites—A Review." Journal of Nanomaterials.

Sources

Method

Sol-gel synthesis using Methyl (3-(trimethoxysilyl)propyl)carbamate precursors

Application Note: Controlled Sol-Gel Synthesis of Hybrid Materials using Methyl (3-(trimethoxysilyl)propyl)carbamate Executive Summary This guide details the synthesis of organic-inorganic hybrid materials utilizing Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Sol-Gel Synthesis of Hybrid Materials using Methyl (3-(trimethoxysilyl)propyl)carbamate

Executive Summary

This guide details the synthesis of organic-inorganic hybrid materials utilizing Methyl (3-(trimethoxysilyl)propyl)carbamate (MTSC) . Unlike simple alkoxysilanes (e.g., TEOS), MTSC contains a carbamate moiety ($ -NH-CO-O- $) linked to a siloxane anchor. This functional group introduces hydrogen-bonding capabilities and organic steric bulk, enabling the formation of "Ureasil-type" hybrids with unique mechanical flexibility, biocompatibility, and drug-loading potential.

Key Application Areas:

  • Drug Delivery Systems: The carbamate group acts as a hydrogen-bond acceptor/donor, stabilizing polar drug molecules within the silica matrix.

  • Chromatography: Creation of polar-embedded stationary phases.

  • Surface Modification: Adhesion promotion between inorganic substrates (glass/metal) and polyurethanes.

Scientific Foundation & Mechanism

The Dual-Nature Mechanism

Success with MTSC requires managing two competing chemical behaviors:

  • Inorganic Polymerization (Sol-Gel): The trimethoxysilyl groups (

    
    ) must hydrolyze to silanols (
    
    
    
    ) and condense to form a siloxane (
    
    
    ) network.
  • Organic Stability: The carbamate linkage is susceptible to hydrolysis under extreme pH or high temperature. The protocol must operate within a "Safe Window" (pH 4.0–9.0, T < 100°C) to preserve the organic functionality.

Structural Self-Assembly

Unlike TEOS, which forms random networks, MTSC precursors exhibit self-organization . The carbamate groups form intermolecular hydrogen bonds during the sol-to-gel transition. This "templating effect" creates domains of high organic density, crucial for applications requiring specific pore environments (e.g., drug elution).

Figure 1: Chemical Pathway of MTSC Sol-Gel Processing

MTSC_Mechanism Precursor MTSC Precursor (Hydrophobic) Hydrolysis Hydrolysis (Acid Cat. pH 4.5) Precursor->Hydrolysis + H2O / MeOH Silanol Silanol Species -Si(OH)3 + Carbamate Hydrolysis->Silanol - MeOH Silanol->Silanol H-Bonding (Carbamate-Carbamate) Condensation Condensation (Network Formation) Silanol->Condensation Self-Assembly Xerogel Hybrid Xerogel (H-Bonded Network) Condensation->Xerogel - H2O (Drying)

Caption: The transformation from MTSC precursor to Hybrid Xerogel. Note the parallel processes of covalent siloxane formation and non-covalent hydrogen bonding.

Experimental Protocol

Safety Note: MTSC releases methanol upon hydrolysis. Perform all steps in a fume hood. Wear nitrile gloves and safety glasses.

Materials Checklist
ComponentSpecificationRole
Precursor Methyl (3-(trimethoxysilyl)propyl)carbamate (95%+)Siloxane source
Solvent Methanol (Anhydrous)Homogenizing agent (prevents phase separation)
Hydrolysis Agent Deionized Water (18.2 MΩ)Reactant
Catalyst 0.1 M Acetic Acid (AcOH)Promotes hydrolysis; maintains mild pH
Substrate Glass slides or PTFE moldDeposition surface
Step-by-Step Synthesis (Sol-Gel Monolith/Film)

Objective: Create a transparent, crack-free hybrid film.

Step 1: Precursor Solvation

  • Action: In a 20 mL scintillation vial, dissolve 2.37 g (10 mmol) of MTSC in 5 mL of Methanol.

  • Expert Insight: Methanol is chosen over ethanol to prevent transesterification (exchange of methoxy groups for ethoxy), which slows reaction kinetics and complicates stoichiometry.

Step 2: Acid-Catalyzed Hydrolysis

  • Action: Prepare a hydrolysis solution: Mix 0.54 g (30 mmol) of Water with 100 µL of 0.1 M Acetic Acid.

  • Action: Add the hydrolysis solution dropwise to the MTSC/Methanol solution while stirring vigorously at 500 RPM.

  • Observation: The solution may warm slightly (exothermic hydrolysis). Ensure it remains clear.

  • Stoichiometry: We use a molar ratio of 1 : 3 : 0.01 (Silane : Water : Catalyst).

    • Why 1:3? Theoretically, 1.5 moles of water are needed for full condensation, but 3.0 ensures complete hydrolysis of the sterically hindered methoxy groups.

Step 3: Aging (The "Self-Assembly" Phase)

  • Action: Seal the vial and stir at room temperature (25°C) for 24 hours .

  • Expert Insight: Do not rush this step. The carbamate groups need time to align via hydrogen bonding before the rigid silica network locks them in place.

Step 4: Deposition & Drying

  • Action: Spin-coat (2000 RPM, 30s) onto glass OR cast into a PTFE mold.

  • Action: Cover loosely with foil (to slow evaporation) and cure at 60°C for 48 hours.

  • Critical Warning: Do not exceed 100°C. High heat can degrade the carbamate linkage (releasing CO2 and amine), destroying the hybrid properties.

Characterization & Validation

To validate the integrity of the carbamate group and the formation of the silica network, the following analytical markers must be checked:

TechniqueTarget SignalInterpretation
FTIR 1000–1100 cm⁻¹Broad Si-O-Si stretch indicates successful network formation.
FTIR 1690–1720 cm⁻¹Sharp C=O (Amide I) band confirms Carbamate survival.
FTIR 1530–1550 cm⁻¹N-H (Amide II) band; shifts indicate H-bonding strength.
²⁹Si NMR -50 to -70 ppmT² and T³ signals confirm condensation degree. Absence of T⁰ (-40 ppm) confirms hydrolysis.

Application Workflow: Drug Loading

Scenario: Loading a hydrophilic drug (e.g., Ibuprofen or Doxorubicin) into the MTSC matrix.

Figure 2: Drug Loading Logic

Drug_Loading Sol Hydrolyzed MTSC Sol (Active Silanols) Mix Co-Solvent Mixing (Homogeneous Phase) Sol->Mix Drug Drug Solution (Polar/H-Bond Donor) Drug->Mix Interaction H-Bond Formation Drug <-> Carbamate Mix->Interaction Stir 4h Gelation Gelation & Entrapment Interaction->Gelation Evaporation

Caption: Co-condensation method for trapping drugs within the H-bonded carbamate network.

Protocol Modification for Drug Loading:

  • Dissolve the therapeutic agent in Methanol before adding it to the MTSC sol (Step 1).

  • Proceed with hydrolysis.[1][2][3][4][5] The drug molecules will occupy the "cages" formed by the self-assembling carbamate chains.

  • Note: High drug loading (>10 wt%) may plasticize the network, reducing mechanical hardness.

References

  • PubChem. (2023). Methyl [3-(trimethoxysilyl)propyl]carbamate Compound Summary. National Library of Medicine. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]

  • Al-Kindy, S. et al. (2016). Synthesis and Characterization of Functionalized Silica-Nanoparticles... for the Removal of Pesticides. QScience. [Link]

  • MDPI. (2024). Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Carbamates. [Link]

Sources

Application

Application Note: Surface Engineering with Methyl (3-(trimethoxysilyl)propyl)carbamate

CAS No: 23432-62-4 | Synonyms: Geniosil GF 60, N-(Trimethoxysilylpropyl)methylcarbamate[1][2][3] Executive Summary This guide details the protocol for using Methyl (3-(trimethoxysilyl)propyl)carbamate as a high-performan...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 23432-62-4 | Synonyms: Geniosil GF 60, N-(Trimethoxysilylpropyl)methylcarbamate[1][2][3]

Executive Summary

This guide details the protocol for using Methyl (3-(trimethoxysilyl)propyl)carbamate as a high-performance adhesion promoter and surface modifier.[1][2][3] Unlike aggressive amine-functional silanes (e.g., APTES) which introduce cationic charges, or epoxy-silanes (e.g., GPTES) which require specific ring-opening conditions, this carbamate-functional silane offers a unique polar, non-ionic interface .[1][2]

Primary Applications:

  • Polyurethane/Polyamide Adhesion: Structural similarity to urethane backbones ensures superior wetting and inter-diffusion.[3]

  • Bio-Passivation: Creates a hydrophilic, hydrogen-bonding surface without the high non-specific binding (NSB) associated with positively charged amine surfaces.[1][2][3]

  • Composite Stabilization: Improves the dispersion of silica fillers in polar organic matrices.[3]

Chemical Basis & Mechanism

Understanding the dual-functionality of this molecule is critical for experimental success.

The Molecule[4]
  • Head Group (Inorganic Reactive): Trimethoxysilyl (

    
    ).[1][2][3] This group hydrolyzes rapidly (faster than ethoxy groups) to form silanols (
    
    
    
    ), which covalently bond to inorganic substrates like glass, silicon, or metals.[1][2]
  • Tail Group (Organic Reactive): Methyl carbamate (

    
    ).[1][2][3] This group is chemically stable but highly polar.[3] It promotes adhesion primarily through strong hydrogen bonding  (donor/acceptor sites) and structural compatibility with urethane/urea linkages in coating matrices.[1][2][3]
    
Reaction Pathway

The adhesion mechanism follows a three-stage process: Hydrolysis


 Condensation 

Interaction
.[1][2][3]

SilanizationMechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Surface Bonding Silane Methoxy Silane (-Si-OCH3) Silanol Reactive Silanol (-Si-OH) Silane->Silanol Hydrolysis (-MeOH) Water Water + Acid Cat. Water->Silanol H_Bond Hydrogen Bonding (Physisorption) Silanol->H_Bond Substrate Inorganic Surface (Glass/Metal -OH) Substrate->H_Bond Covalent Siloxane Network (Si-O-Si) H_Bond->Covalent Curing (-H2O)

Figure 1: The chemical pathway from precursor to stable covalent interface.[1][2][3]

Experimental Protocols

Protocol A: Substrate Pre-Treatment (Critical)

Silanes cannot bond to contaminants.[1][2][3] The surface must expose active hydroxyl (


) groups.[1][2][3]
  • Solvent Clean: Sonicate substrate in Acetone (10 min)

    
     Isopropanol (10 min) 
    
    
    
    DI Water (10 min).
  • Activation (Choose One):

    • Method A (Standard): Piranha Solution (3:1

      
      :
      
      
      
      ) for 15 minutes. Warning: Extremely Corrosive.[1][2][3]
    • Method B (Safer): Oxygen Plasma treat at 100W for 2-5 minutes.

  • Drying: Dry thoroughly with Nitrogen stream.[3] Use immediately (within 30 mins) to prevent re-contamination.[1][2][3]

Protocol B: Silane Solution Preparation & Deposition

Context: Methoxy silanes hydrolyze quickly.[3][4][5][6] Do not prepare this solution days in advance.

Reagents:

  • Methyl (3-(trimethoxysilyl)propyl)carbamate (CAS 23432-62-4)[1][2][3][7]

  • Solvent: 95% Ethanol / 5% DI Water[1][2]

  • Catalyst: Acetic Acid (Glacial)[1][2][3]

Procedure:

  • Adjust pH: Take 100 mL of the Ethanol/Water solvent.[3] Add Acetic Acid dropwise to adjust pH to 4.5 – 5.5 .

    • Why? Acid catalyzes the hydrolysis of methoxy groups to silanols.[3] Without this, the reaction is too slow; at alkaline pH, the silane self-polymerizes instantly.

  • Add Silane: Add silane to a final concentration of 1% to 2% (v/v) .

  • Hydrolysis Period: Stir for 5–15 minutes at room temperature.

    • Note: Unlike Ethoxy silanes (which need 30-60 mins), Methoxy silanes are fast.[1][2][3] Extending this time >60 mins may cause solution cloudiness (oligomerization), which is undesirable.[2][3]

  • Deposition:

    • Dip Coating: Immerse substrate for 10–30 minutes.[3] Agitate gently.

    • Spin Coating: Dispense solution; spin at 2000 rpm for 30s.

  • Rinse: Rinse briefly with pure ethanol to remove excess, non-bonded silane.[3]

    • Why? We want a monolayer/oligolayer, not a thick, gummy physisorbed layer.

Protocol C: Curing (The Locking Step)

The covalent bond formation (Condensation) is driven by heat and dehydration.[1][2][3]

  • Air Dry: Allow solvent to evaporate for 5-10 minutes.[1][2][3]

  • Thermal Cure: Bake substrate in an oven at 110°C for 15–30 minutes .

    • Alternative: If substrate is heat-sensitive (e.g., plastics), cure at room temperature for 24 hours in a desiccator, though bond strength will be lower.[1][2]

QC & Validation: Did it work?

Test MethodExpected Result (Carbamate Surface)Interpretation
Contact Angle (Water) 45° – 60° The surface should be moderately wettable (polar) but distinct from bare glass (<10°) or hydrophobic alkyl-silanes (>90°).[1][2][3]
Adhesion Test ASTM D3359 (Cross-Hatch) When coated with Polyurethane, 0% peeling (Class 5B) indicates successful coupling.[1][2][3]
Visual Inspection Optically Clear Haze or white spots indicate "Silane Overshoot" (polymerization in solution or insufficient rinsing).[2][3]

Workflow Visualization

Workflow cluster_prep Preparation cluster_process Deposition start Start: Bare Substrate clean 1. Clean & Activate (Plasma/Piranha) start->clean dip 3. Dip/Spin Coat (10-30 mins) clean->dip mix 2. Mix Silane Sol. (pH 5, 5% Water) mix->dip Add fresh rinse 4. Ethanol Rinse (Remove Physisorbed) dip->rinse cure 5. Thermal Cure (110°C, 15 mins) rinse->cure end Functionalized Surface cure->end

Figure 2: Step-by-step experimental workflow for surface modification.[1][2][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Cloudy Solution Silane polymerized before application.[1][2][3]Reduce hydrolysis time; ensure pH is not >7; use fresh silane.[3]
Chalky/Hazy Surface Excess silane deposition.[3]Increase rinsing volume/agitation before curing.[2][3] Reduce silane concentration to 0.5%.
Poor Adhesion Incomplete hydrolysis or curing.[3]Check pH of solution (must be acidic); Ensure oven reaches 110°C.
Hydrophobicity too high Contamination.[1][2][3]Ensure substrate was piranha/plasma cleaned immediately before coating.[3]

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[3][8][9] (Comprehensive guide on silane chemistry and hydrolysis rates).

  • PubChem. Methyl N-[3-(trimethoxysilyl)propyl]carbamate (CAS 23432-62-4).[1][2][3] (Physical properties and safety data).

  • Arkema / PICA.Silane Surface Modification Protocols. (General protocols for methoxy-silane deposition).

  • Plueddemann, E.P. Silane Coupling Agents.[3] Plenum Press, New York. (The foundational text on silane adhesion mechanisms).[2][3][10][6][9][11][12]

Sources

Method

Application Note: Precision Curing Profiles for Carbamate Silane Coatings

Part 1: Executive Summary & Core Directive The Challenge: Carbamate (urethane) functional silanes (e.g., N-(triethoxysilylpropyl)-O-ethylcarbamate) present a unique thermodynamic paradox during curing. You must apply suf...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Carbamate (urethane) functional silanes (e.g., N-(triethoxysilylpropyl)-O-ethylcarbamate) present a unique thermodynamic paradox during curing. You must apply sufficient thermal energy to drive the condensation of the inorganic siloxane network (


) without exceeding the dissociation temperature of the organic carbamate linkage (

), which typically degrades or reverts to isocyanate above 150°C.

The Solution: This guide defines a "Staged Ramp" curing protocol . Unlike simple alkyl-silanes, carbamate silanes require a specific thermal profile to prevent solvent entrapment ("popping") and ensure maximum crosslink density without organic degradation.

Target Curing Window:

  • Activation:

    
     (Substrate Temperature)
    
  • Duration: 15–30 Minutes[1]

  • Critical Limit: Do not exceed

    
     for extended periods.
    

Part 2: Scientific Foundation (Thermodynamics & Kinetics)

To design a robust protocol, we must understand the competing kinetics between Siloxane Condensation and Carbamate Degradation .

The Chemical Mechanism

The curing process involves two distinct phases.[2] The Hydrolysis phase (usually performed in solution prior to coating) converts alkoxy groups to reactive silanols. The Condensation phase (the focus of this cure profile) drives water out of the system to form the permanent network.

  • Hydrolysis (Pre-Application):

    
    
    
  • Condensation (Curing):

    
    
    
The Thermal Constraints
  • Lower Bound (

    
    ):  Below this threshold, the condensation reaction is kinetically slow. While the coating may feel dry (solvent evaporation), the siloxane network remains incomplete (low crosslink density), leading to poor hydrolytic stability and "tacky" films.
    
  • Upper Bound (

    
    ):  The carbamate moiety begins to undergo thermal scission. This can lead to yellowing (oxidation) or the release of blocking agents if using blocked isocyanates.
    
Mechanistic Visualization

The following diagram illustrates the critical path from application to a fully crosslinked network.

SilaneCuringMechanism Hydrolysis Hydrolysis Phase (In Solution, pH 4.5-5.5) Hydrolysis->Hydrolysis Oligomerization (Avoid) Adsorption Hydrogen Bonding (Wet Film on Substrate) Hydrolysis->Adsorption Dip/Spray Evaporation Solvent/Water Flash (Low Temp Step) Adsorption->Evaporation Removal of Ethanol/Water Condensation Condensation Cure (110-120°C) Evaporation->Condensation Thermal Activation Network Crosslinked Polysiloxane (Final State) Condensation->Network -H2O (Permanent Bond)

Figure 1: The kinetic pathway of silane curing. Note that 'Oligomerization' in solution is a competing reaction that must be minimized by fresh preparation.

Part 3: Application Protocol

Scope: This protocol applies to standard carbamate-functional alkoxysilanes (e.g., ureidopropyltriethoxysilane) applied to hydroxyl-rich substrates (glass, metal oxides, ceramics).

Reagents & Preparation
  • Silane Concentration: 1% - 2% in Ethanol/Water (95:5).

  • pH Adjustment: Acetic acid to adjust pH to 4.5–5.5 (Critical for hydrolysis rate).

  • Hydrolysis Time: Allow 15–60 minutes mixing time before application. Note: Carbamate silanes are generally slower to hydrolyze than aminosilanes.

The "Staged Ramp" Curing Profile

Do not place a wet substrate directly into a


 oven. This causes rapid solvent boiling, resulting in pinholes (defects) and poor film formation.
StageTemperature (Substrate)TimePurposeMechanism
1. Flash Off Ambient (

)
5-10 minsSolvent EvaporationPassive evaporation of ethanol/methanol carrier.
2. Pre-Bake

10 minsWater RemovalRemoval of reaction water; transition to "B-Stage" (tack-free).
3. Cure

15-30 mins Condensation Driving the equilibrium:

.
4. Cool Down Ambient>10 minsStress RelaxationPrevents thermal shock/cracking of the monolayer.
Experimental Workflow Diagram

CuringWorkflow Start Start: Hydrolyzed Silane Solution Apply Application (Dip/Spray/Spin) Start->Apply Flash Stage 1: Flash Off (Ambient, 5-10 min) Apply->Flash PreBake Stage 2: Pre-Bake (60-70°C, 10 min) Flash->PreBake Remove Solvent Cure Stage 3: Full Cure (110-120°C, 20 min) PreBake->Cure Drive Condensation QC Quality Control (Contact Angle / MEK Rub) Cure->QC QC->Start Fail: Poor Adhesion End Process Complete QC->End Pass

Figure 2: Operational workflow for the Staged Ramp curing process.

Part 4: Validation & Troubleshooting

Self-Validating Systems (QC)

A protocol is only trustworthy if it can be validated. Use these two tests to confirm the cure profile was successful.

  • The Hydrophobicity Check (Contact Angle):

    • Carbamate silanes are moderately hydrophobic.

    • Test: Place a 5µL water droplet on the surface.

    • Pass: Contact angle

      
       (depending on specific organic tail).
      
    • Fail: Water spreads instantly (Wet out), indicating unreacted silanols (

      
      ) remain.
      
  • The Solvent Resistance Test (MEK Rub):

    • Test: Rub the surface with a cloth soaked in Methyl Ethyl Ketone (MEK).

    • Pass: Coating remains intact after 20 double rubs.

    • Fail: Coating smears or removes, indicating the siloxane network is not fully condensed (under-cured).

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Hazy / Cloudy Film Silane oligomerization in solution (Pre-reaction).Reduce hydrolysis time; ensure pH is < 5.5; use fresh solution.
Chalky Surface "Dry Spray" or too high temp too fast.Solvent evaporated before silane reached surface. Increase humidity or lower Stage 2 temp.
Yellowing Thermal degradation of carbamate.Cure temperature exceeded

.
Reduce max temp to

.
Poor Adhesion Incomplete condensation (Under-cure).Increase Stage 3 time to 45 mins or check substrate cleaning (remove oils).

Part 5: References

  • Gelest, Inc. "Applying a Silane Coupling Agent."[3][4] Gelest Technical Library. Accessed October 2023. Link

  • Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.[3][4][5]Link

  • BenchChem. "A Comparative Guide to the Thermal Stability of Silane Precursors." BenchChem Technical Notes. Link

  • Plueddemann, E. P. "Silane Coupling Agents." Plenum Press, New York. (Standard text on silane kinetics).

  • National Institutes of Health (NIH). "Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization." PMC. Link

Sources

Application

Application Notes &amp; Protocols: Surface Modification via Dip-Coating with Methyl (3-(trimethoxysilyl)propyl)carbamate

Introduction: The Role of Silane Coupling Agents in Surface Engineering In the fields of materials science, drug delivery, and biomedical device manufacturing, the ability to precisely control the surface properties of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Silane Coupling Agents in Surface Engineering

In the fields of materials science, drug delivery, and biomedical device manufacturing, the ability to precisely control the surface properties of a substrate is paramount. Organofunctional silanes are a class of hybrid compounds that serve as molecular bridges between inorganic and organic materials, enabling significant enhancements in adhesion, biocompatibility, and surface energy.[1][2] Methyl (3-(trimethoxysilyl)propyl)carbamate is a versatile silane coupling agent distinguished by its dual functionality: a hydrolyzable trimethoxysilyl group for covalent bonding to inorganic substrates and a carbamate functional group. This unique structure allows for the creation of stable, functionalized surfaces with tailored properties.

This guide provides a comprehensive overview of the principles and procedures for applying thin films of Methyl (3-(trimethoxysilyl)propyl)carbamate using the dip-coating method. We will delve into the underlying chemical mechanisms, provide detailed, field-proven protocols, and discuss critical parameters that govern the quality and performance of the resulting coating.

Table 1: Physicochemical Properties of Methyl (3-(trimethoxysilyl)propyl)carbamate

Property Value Source
CAS Number 23432-62-4 [3][4]
Molecular Formula C₈H₁₉NO₅Si [4][5][6]
Molecular Weight 237.33 g/mol [5][6]
Appearance Liquid [5]
Density ~1.111 g/cm³ at 20°C [4]
Boiling Point 122°C at 2 Torr [4]

| SMILES | COC(=O)NCCC(OC)OC |[5][6] |

The Two-Stage Mechanism: Hydrolysis and Condensation

The efficacy of silane coupling agents hinges on a two-stage chemical process: hydrolysis followed by condensation. Understanding this mechanism is crucial for optimizing the coating procedure and troubleshooting potential issues.

Stage 1: Hydrolysis The process begins when the trimethoxysilyl end of the molecule reacts with water. In this step, the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming reactive silanol intermediates (Si-OH) and releasing methanol as a byproduct.[7] This reaction is the rate-determining step and can be catalyzed by either an acid or a base.[7][8] For controlled deposition, an acidic environment (pH 4.5-5.5) is often preferred as it promotes a rapid hydrolysis reaction followed by a slower condensation reaction, allowing for a more ordered film formation.[8][9]

Stage 2: Condensation The newly formed, highly reactive silanol groups can then undergo condensation in two ways:

  • Intermolecular Condensation: Silanols on adjacent silane molecules react with each other to form stable siloxane bonds (Si-O-Si), building a cross-linked network.[7]

  • Surface Condensation: Silanols on the silane molecule form strong, covalent bonds with hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, silicon wafers, metal oxides).[8][10]

This dual condensation process results in a durable thin film that is covalently anchored to the substrate.

G cluster_hydrolysis Stage 1: Hydrolysis cluster_condensation Stage 2: Condensation Silane Methyl (3-(trimethoxysilyl)propyl)carbamate R-Si(OCH₃)₃ Silanol Reactive Silanol Intermediate R-Si(OH)₃ Silane->Silanol + 3 H₂O (Acid/Base Catalyst) Water Water (H₂O) (from solvent) Methanol Methanol Byproduct (CH₃OH) Silanol->Methanol - 3 CH₃OH Siloxane Cross-linked Siloxane Network (Si-O-Si) Silanol->Siloxane Intermolecular Condensation CovalentBond Covalent Bond to Substrate (Substrate-O-Si) Silanol->CovalentBond Surface Condensation Substrate Substrate Surface with Hydroxyl Groups (-OH) CovalentBond->Substrate G cluster_prep Phase 1: Preparation cluster_coating Phase 2: Coating Process cluster_post Phase 3: Post-Processing Clean 1. Substrate Cleaning (Sonication) Activate 2. Surface Activation (Plasma/Piranha) Clean->Activate Prepare 3. Silane Solution (Hydrolysis) Activate->Prepare Immerse 4. Substrate Immersion Prepare->Immerse Withdraw 5. Controlled Withdrawal Immerse->Withdraw Rinse 6. Rinsing (Optional) Withdraw->Rinse Cure 7. Curing (Thermal/Ambient) Rinse->Cure Characterize 8. Characterization Cure->Characterize

Caption: General workflow for the dip-coating procedure.
Protocol 4: Post-Coating Curing

Curing is the final step to drive the condensation reaction to completion, removing residual water and forming a stable, cross-linked siloxane network covalently bonded to the substrate.

Procedure (Choose one method):

  • Method A (Thermal Curing): Heat the coated substrates in an oven at 110-120°C for 10-30 minutes. [9]This is the most common and efficient method.

  • Method B (Ambient Curing): Allow the coated substrates to cure at room temperature for 24 hours, ideally in an environment with controlled humidity (~50-60% RH). [9] Table 2: Summary of Key Experimental Parameters

    Parameter Typical Range Rationale / Impact on Coating
    Silane Concentration 0.5 - 2.0% (v/v) Affects film thickness and solution stability. Higher concentrations can lead to multilayers. [9][11]
    Solution pH 4.5 - 5.5 Catalyzes the hydrolysis reaction for efficient silanol formation. [9]
    Solution Age 5 - 60 minutes Allows time for hydrolysis to occur before coating. [8][9]
    Immersion Time 1 - 2 minutes Allows for adsorption of silanols onto the substrate surface. [9][12]
    Withdrawal Speed 5 - 10 cm/min Primary determinant of film thickness; faster withdrawal yields thicker films. [12]
    Curing Temperature 110 - 120°C Drives the condensation reaction to form a stable, cross-linked film. [9]

    | Curing Time | 10 - 30 minutes | Ensures complete removal of water/methanol and formation of Si-O-Si bonds. [9]|

Characterization and Validation

To validate the success of the coating procedure, several characterization techniques can be employed:

  • Contact Angle Goniometry: A simple and effective method to measure the change in surface wettability. A successful hydrophobic silane coating will significantly increase the water contact angle compared to the clean, hydrophilic substrate.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify the chemical bonds present on the surface. Look for the appearance of Si-O-Si peaks (~1056 cm⁻¹) as evidence of the siloxane network. [13]* Atomic Force Microscopy (AFM): Provides information on surface topography and roughness, confirming the presence of a uniform, smooth film. [14]* X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can confirm the elemental composition of the coating, including the presence of Silicon, Carbon, Nitrogen, and Oxygen.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Poor Adhesion / Film Peels Off Incomplete substrate cleaning/activation.Re-evaluate the substrate preparation protocol (Protocol 3.1). Ensure plasma cleaner is functioning correctly.
Deactivated surface (too much time between activation and coating).Use substrates immediately after activation.
Hazy or Non-Uniform Coating Silane solution is too old or has started to polymerize in bulk.Prepare fresh silane solution. Do not use solutions that have become cloudy.
Withdrawal speed was not constant.Use a mechanical dip-coater for precise control.
Contaminants in the environment (dust).Work in a clean environment (e.g., laminar flow hood).
Inconsistent Results Inconsistent pH of the silane solution.Always measure and adjust the pH of the solvent before adding the silane.
Fluctuations in ambient temperature or humidity.Perform the coating in a controlled environment.

Safety Precautions

  • Methyl (3-(trimethoxysilyl)propyl)carbamate and its solvents (ethanol, acetone, isopropanol) are flammable. Work in a well-ventilated area away from ignition sources.

  • The hydrolysis process releases methanol, which is toxic. Ensure adequate ventilation or work within a fume hood.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • If using Piranha solution, extreme caution is mandatory. Consult your institution's safety protocols before handling.

References

  • Methyl [3-(trimethoxysilyl)propyl]carbamate | C8H19NO5Si | CID 90098 - PubChem. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Methyl N-[3-(trimethoxysilyl)propyl]carbamate - CAS Common Chemistry. (n.d.). CAS. Retrieved February 14, 2026, from [Link]

  • Journal of Materials Chemistry A. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • METHYL (3-(TRIMETHOXYSILYL)PROPYL)CARBAMATE - gsrs. (n.d.). FDA. Retrieved February 14, 2026, from [Link]

  • APPLYING A SILANE COUPLING AGENT. (n.d.). Gelest. Retrieved February 14, 2026, from [Link]

  • Silane Pretreatment for Powder Coating - Tifuls Coating System Manufacturer. (2024, September 20). Tifuls. Retrieved February 14, 2026, from [Link]

  • Stages of the dip coating process: dipping of the substrate into the... - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Characterization of Poly(methyl methacrylate)-Silica Hybrid Optical Thin Films - NTU scholars. (n.d.). National Taiwan University. Retrieved February 14, 2026, from [Link]

  • Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Organofunctional Silanes for Paint & Coatings Applications - Gantrade. (n.d.). Gantrade. Retrieved February 14, 2026, from [Link]

  • PROTECTIVE COATINGS. (n.d.). Retrieved February 14, 2026, from [Link]

  • Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. (2024, December 17). STAR Protocols. Retrieved February 14, 2026, from [Link]

  • Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation - MDPI. (2024, September 29). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing aggregation during nanoparticle silanization with carbamates

Technical Support Center: Nanoparticle Silanization & Carbamate Chemistry Topic: Minimizing Aggregation During Nanoparticle Silanization with Carbamates Audience: Researchers, Formulation Scientists, and Drug Delivery En...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nanoparticle Silanization & Carbamate Chemistry

Topic: Minimizing Aggregation During Nanoparticle Silanization with Carbamates Audience: Researchers, Formulation Scientists, and Drug Delivery Engineers Current Status: Active Support Guide

Introduction: The Stability-Functionality Paradox

Welcome to the technical support hub for advanced surface modification. You are likely here because your carbamate-linked nanoparticle (NP) synthesis has resulted in irreversible flocculation or "crashing out."

Carbamate chemistries (often used as cleavable prodrug linkers or amine-protecting groups) present a unique challenge: Hydrophobic Shift. Unlike standard amine-silanization (APTES), which leaves a charged surface, carbamates neutralize surface charge and increase hydrophobicity. This guide addresses the competition between surface grafting (desired) and bulk homopolymerization (aggregation), specifically tailored for the kinetics of carbamate-functionalized silanes.

Module 1: Critical Troubleshooting (Q&A)

Q1: My nanoparticles precipitate immediately upon adding the carbamate-silane. Why?

Diagnosis: Solvent Shock & Hydrophobic Exclusion. Carbamate-silanes (e.g., isocyanate-derived or pre-conjugated drug-linkers) are significantly less polar than bare silica or metal-oxide surfaces. If your NPs are dispersed in water or a highly polar alcohol, the sudden introduction of hydrophobic silanes disrupts the solvation shell.

The Fix:

  • Solvent Matching: Switch to a "bridge solvent" like anhydrous DMSO or THF/Ethanol (1:1) . The solvent must solubilize both the hydrophobic carbamate-silane and the hydrophilic NP.

  • The "Dropwise" Rule: Never dump the silane. Add a dilute silane solution (e.g., 10 mM) dropwise to a rapidly stirring NP suspension to prevent local high concentrations that trigger cross-linking.

Q2: The supernatant is cloudy after centrifugation. Is this unreacted silane?

Diagnosis: Nucleation of Silane Oligomers. This is not unreacted monomer; it is polymerized silane "dust." In the presence of trace water, alkoxysilanes hydrolyze and condense with each other faster than they find the NP surface.

The Fix:

  • Water Scavenging: Use molecular sieves (3Å) in your solvent 24 hours prior to reaction.

  • Lower Concentration: Reduce silane concentration to <2% (v/v). High concentrations favor intermolecular collision (aggregation) over surface diffusion (grafting).

Q3: My Zeta Potential dropped from -40 mV to -5 mV, and now the particles aggregate. How do I stabilize them?

Diagnosis: Loss of Electrostatic Repulsion. Silanization consumes surface hydroxyls (negative charge). A carbamate group is neutral. You have effectively turned off the electrostatic repulsion that kept the particles apart.

The Fix:

  • PEG Spacing: Co-graft a short-chain PEG-silane (e.g., PEG-silane, MW 350-500) alongside your carbamate-silane. The PEG provides steric stabilization to replace the lost electrostatic repulsion.

  • Ratio: Start with a 1:9 ratio (PEG-silane : Carbamate-silane).

Module 2: The "Golden Standard" Protocol

Minimizing Aggregation via Pre-Conjugated Silanization

Context: This protocol assumes you are reacting a Pre-Conjugated Carbamate Silane (e.g., a drug linked to ICPTES) to a Silica/Iron Oxide NP. This "Grafting To" method is superior to "Grafting From" for stoichiometry control but requires strict moisture management.

Phase 1: Preparation
  • Nanoparticle Drying:

    • Centrifuge NPs and wash 2x with Anhydrous Ethanol .

    • Critical: Do not dry to a powder. Resuspend in anhydrous Toluene or DMSO. Caked powders rarely redisperse fully.

  • Silane Activation:

    • Ensure your carbamate-silane precursor is dissolved in an anhydrous solvent.[1]

Phase 2: The Reaction (The "Starve-Feed" Method)
  • Goal: Keep free silane concentration low to favor surface reaction over bulk polymerization.

StepActionMechanism/Reasoning
1 Heat the NP suspension to 50°C (Silica) or 40°C (Iron Oxide).Increases rate of diffusion through the solvent shell.
2 Catalyst Addition: Add catalytic amount of Acetic Acid (to pH ~5).Acid-catalyzed hydrolysis promotes linear chain growth on the surface rather than 3D branching in solution.
3 Slow Feed: Add the Carbamate-Silane solution via syringe pump (rate: 10 µL/min).Starve-Feed: Ensures silane is consumed by the surface faster than it can find other silane molecules to polymerize with.
4 Capping (Optional): After 4 hours, add HMDS (Hexamethyldisilazane).Passivates remaining silanols to prevent aging/aggregation during storage.
Phase 3: Purification
  • Do NOT Centrifuge immediately.

  • Perform Dialysis against Ethanol first to remove unreacted silane gently.

  • Centrifugation at this stage often forces hydrophobic particles together, causing irreversible Van der Waals locking.

Module 3: Mechanistic Visualization

Diagram 1: The Aggregation Trap

This diagram illustrates the kinetic competition that determines success or failure.

SilanizationKinetics Silane Carbamate-Silane (Monomer) Hydrolysis Hydrolysis (Rate Limiting Step) Silane->Hydrolysis + Trace H2O Silanol Reactive Silanol (R-Si-OH) Hydrolysis->Silanol Surface NP Surface (Grafting) Silanol->Surface Low Conc. High Temp Bulk Bulk Solution (Polymerization) Silanol->Bulk High Conc. Basic pH Stable Stable Coated NP Surface->Stable Steric/Electrostatic Balance Aggregate Irreversible Aggregates Bulk->Aggregate Bridging Flocculation

Caption: Kinetic competition between surface grafting (desired) and bulk polymerization (aggregation). Success relies on favoring the green pathway via concentration and solvent control.

Module 4: Advanced FAQ (Carbamate Specifics)

Q: I am using ICPTES (Isocyanatopropyltriethoxysilane) to make the carbamate on the particle. It turns into a gel. A: Urea Formation. Isocyanates react with water to form amines, which then react with remaining isocyanates to form urea linkages. This cross-links your particles instantly.

  • Solution: You must synthesize the carbamate linker separately (Pre-conjugation) in anhydrous conditions, purify it, and then attach it to the nanoparticle. Doing "one-pot" chemistry with isocyanates on hydroxylated surfaces is kinetically uncontrollable.

Q: How do I verify the carbamate bond survived the synthesis? A: FTIR & XPS Validation.

  • FTIR: Look for the Amide II band (~1530 cm⁻¹) and C=O stretch (~1700 cm⁻¹) . If the C=O peak shifts significantly or splits, you may have hydrolyzed the carbamate or formed urea byproducts.

  • XPS: Check the N1s signal. A carbamate nitrogen appears at ~400.0 eV , distinct from a free amine (~399.5 eV) or protonated amine (~401.5 eV).

References

  • Mechanism of Silane Deposition: Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silanes.[2] Gelest, Inc. Link

  • Silanization Kinetics & Aggregation: Bagwe, R. P., et al. (2006). Surface Modification of Silica Nanoparticles to Reduce Aggregation and Non-Specific Binding.[3] Langmuir. Link

  • Carbamate Linker Stability: Knežević, N. Ž., et al. (2011). pH-Responsive Mesoporous Silica Nanoparticles for Anticancer Drug Delivery. Journal of the American Chemical Society. Link

  • Controlling Hydrolysis Rates: Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Link

  • Isocyanate Silane Handling: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Surface Analysis: Carbamate-Silane Architectures vs. Conventional Amino-Silanes

Executive Summary & Scientific Rationale In the development of bioactive interfaces—whether for drug-eluting stents, biosensors, or chromatographic media—surface stability is the rate-limiting step. While 3-aminopropyltr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the development of bioactive interfaces—whether for drug-eluting stents, biosensors, or chromatographic media—surface stability is the rate-limiting step. While 3-aminopropyltriethoxysilane (APTES) remains the ubiquitous "workhorse" for surface functionalization, it suffers from inherent stochasticity. APTES layers are prone to vertical polymerization, formation of hydrogen-bonded "islands," and susceptibility to hydrolysis in physiological buffers.

Carbamate (urethane)-linked silanes offer a superior alternative for applications requiring precise molecular orientation and hydrolytic stability. The carbamate linkage (-NH-CO-O-) provides a chemically robust tether that resists enzymatic degradation better than esters and prevents the uncontrolled protonation cycles common to primary amines.

This guide provides an objective, data-driven comparison of these two surface architectures, focusing on X-ray Photoelectron Spectroscopy (XPS) as the primary validation tool. We focus on the subtle but critical binding energy (BE) shifts that definitively prove the formation of a stable carbamate interface over a disordered amine layer.

Mechanistic Pathways: Formation & Structure

To understand the XPS data, one must understand the surface architecture. The following diagram illustrates the structural difference between the disordered multipoint anchoring of APTES and the ordered formation of a carbamate linkage (often formed via isocyanatosilane precursors or post-modification of amines).

SilaneArchitecture cluster_APTES Pathway A: APTES (Amino-Silane) cluster_Carbamate Pathway B: Carbamate-Silane Substrate Hydroxylated Substrate (SiO2 / TiO2) APTES_Sol APTES Hydrolysis Substrate->APTES_Sol Silanization Iso_Silane Isocyanato-Silane / Activated Carbonate Substrate->Iso_Silane Silanization APTES_Layer Disordered Multilayer (H-Bonding / Vertical Polymerization) APTES_Sol->APTES_Layer Polycondensation Amine_Group Terminal Amine (-NH2) Susceptible to Protonation (-NH3+) APTES_Layer->Amine_Group Surface Presentation Urethane_Bond Stable Carbamate Linkage (-NH-CO-O-) Iso_Silane->Urethane_Bond Nucleophilic Attack (R-OH) Ordered_Layer Ordered Monolayer (Steric Self-Limiting) Urethane_Bond->Ordered_Layer Curing

Figure 1: Mechanistic comparison of surface architectures. Note the propensity of APTES (Pathway A) to form disordered multilayers due to amine-catalyzed silanol condensation, contrasted with the controlled linkage of Carbamate systems (Pathway B).

Comparative XPS Analysis: The "Fingerprint" Regions

The challenge in analyzing these surfaces is that both contain Carbon, Nitrogen, Oxygen, and Silicon. The differentiation lies in the Chemical Shift of the core electrons, driven by the electronegativity of the local environment.

The Nitrogen (N1s) Region

This is the primary discriminator.

  • APTES (Amine): The nitrogen in a primary amine (-NH2) typically appears at 399.4 – 400.0 eV . However, amines on silica are easily protonated by surface silanols or atmospheric CO2, creating an ammonium species (-NH3+) that shifts the peak to 401.5 – 402.0 eV .

  • Carbamate: The nitrogen is bonded to a carbonyl carbon (C=O). The oxygen pulls electron density away, deshielding the nitrogen nucleus. This results in a distinct peak at 400.5 – 401.2 eV . Crucially, carbamates are less basic than amines, so the "ammonium" peak (401.8+) is usually absent or significantly reduced.

The Carbon (C1s) Region
  • APTES: Dominated by C-C/C-H (285.0 eV) and C-N (286.0 eV).[1]

  • Carbamate: Shows a characteristic "shoulder" or distinct peak at 288.0 – 288.6 eV corresponding to the urethane carbonyl (N-C(=O)-O). This high-binding energy carbon is the "smoking gun" for successful carbamate modification.

Comparative Data Table
FeatureAPTES (Amino-Silane)Carbamate-SilaneInterpretation
N1s Peak 1 399.4 ± 0.2 eV (Free Amine)400.5 ± 0.2 eV (Carbamate N)+1.1 eV shift due to electron-withdrawing C=O group.
N1s Peak 2 401.7 ± 0.3 eV (Protonated -NH3+)Negligible / TraceCarbamates resist protonation; APTES often exists as a salt.
C1s C-N 286.0 eV286.1 eVSimilar C-N backbone.[1]
C1s O-C=O Absent (unless contaminated)288.4 ± 0.2 eV Definitive proof of Urethane linkage.
Layer Stability Low (Hydrolysis prone)High (Covalent/H-bond stabilized)Carbamates show <10% loss after 7 days in PBS; APTES often loses >40%.
Contact Angle 50° - 60° (Variable)65° - 75° (Stable)Carbamate surfaces are slightly more hydrophobic and uniform.

Analytical Workflow: Interpreting the Spectra

When analyzing your XPS data, use the following logic flow to assign chemical states. This prevents misidentification of adventitious carbon as functional groups.

XPS_Logic Start Raw XPS Spectrum Ref_C1s Calibrate C1s (C-C) to 285.0 eV Start->Ref_C1s Check_N1s Analyze N1s Region Ref_C1s->Check_N1s Decision_N Peak Position? Check_N1s->Decision_N Res_Amine ~399.5 eV: Free Amine Decision_N->Res_Amine Low BE Res_Carb ~400.5 eV: Carbamate/Amide Decision_N->Res_Carb Mid BE Res_Salt >401.5 eV: Ammonium (-NH3+) Decision_N->Res_Salt High BE Check_C1s_High Check High BE C1s Region Res_Carb->Check_C1s_High Confirm Confirmation: Look for 288.5 eV (O-C=O) Check_C1s_High->Confirm Peak Present

Figure 2: Decision logic for XPS peak assignment. Calibration to adventitious carbon (285.0 eV) is critical before assessing the N1s shift.

Experimental Protocols

To achieve the high-fidelity surfaces described above, specific protocols must be followed. The "Dip and Dry" method common for APTES is insufficient for high-quality carbamate formation.

Protocol A: Substrate Preparation (The Foundation)

Self-validating step: Water Contact Angle (WCA) must be <5° (superhydrophilic) before proceeding.

  • Sonicate substrates (Silicon/Glass) in Acetone, then Isopropanol (10 min each).

  • Piranha Etch: Immerse in 3:1 H2SO4:H2O2 for 30 mins. (Caution: Exothermic/Explosive).

  • Rinse: Copious Milli-Q water.

  • Dry: Stream of N2 gas.

  • Plasma Treat: O2 Plasma (100W, 2 min) immediately prior to silanization to maximize surface silanol density.

Protocol B: Carbamate-Silane Deposition (The Controlled Reaction)

Target: Formation of 3-(triethoxysilyl)propyl isocyanate (ICPTES) derived carbamate.

  • Solvent System: Anhydrous Toluene (Moisture <50 ppm). Water competes with the isocyanate/silane reaction.

  • Concentration: 1% (v/v) Silane precursor.

  • Reaction: Incubate substrate for 12-24 hours at Room Temperature under N2 atmosphere.

  • Rinse 1: Toluene (removes physisorbed silane).

  • Rinse 2: Ethanol (removes toluene).

  • Curing (Critical): Bake at 110°C for 1 hour. This drives the condensation of silanols to form stable Si-O-Si bonds and "locks" the orientation.

Protocol C: XPS Acquisition Settings
  • Source: Monochromated Al Kα (1486.6 eV).

  • Pass Energy: 20 eV (High Resolution) for N1s, C1s, Si2p regions.

  • Spot Size: 400 µm.

  • Charge Neutralization: ON (Flood gun is essential for insulating silica substrates).

References

  • NIST X-ray Photoelectron Spectroscopy Database. (Standard Reference Database 20).[2][3] National Institute of Standards and Technology.[2][4] Available at: [Link]

  • Smith, E. et al. (2013). "Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces." PLoS ONE. Available at: [Link]

  • Bierbaum, K. et al. (1995). "Stability of self-assembled monolayers of organosilanes." Langmuir. (Demonstrates the hydrolytic instability of short-chain amino-silanes vs long-chain or protected silanes).
  • Acosta, F. et al. (2019). "XPS investigation on the reactivity of surface imine groups." (Provides specific binding energies for C-N, Amide, and Protonated amines).[1] Available at: [Link]

  • Graf, N. et al. (2011). "X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces." Langmuir. (Definitive assignment of Amide/Carbamate N1s at 400.5 eV). Available at: [Link]

Sources

Comparative

Adhesion Strength &amp; Stability Guide: Amino Silanes vs. Carbamate Silanes

Executive Summary The Core Trade-off: The selection between Amino Silanes (e.g., APTES) and Carbamate Silanes (Masked Amines) is a decision between reactivity and structural control . Amino Silanes offer rapid, high-avid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Trade-off: The selection between Amino Silanes (e.g., APTES) and Carbamate Silanes (Masked Amines) is a decision between reactivity and structural control .

  • Amino Silanes offer rapid, high-avidity binding but suffer from "chaotic" multilayer formation due to amine-catalyzed self-polymerization. This results in high initial adhesion that degrades unpredictably in aqueous/saline environments.

  • Carbamate Silanes utilize a protecting group (e.g., tert-butyl carbamate) to block the amine. This prevents premature self-polymerization, enforcing a highly ordered Self-Assembled Monolayer (SAM) . While they require an additional deprotection step, they yield superior hydrolytic stability and surface uniformity, critical for quantitative bio-assays and long-term drug delivery devices.

Mechanistic Foundation: The "Chaos vs. Control" Paradigm

To understand adhesion failure, one must understand the deposition mechanism.

Amino Silanes (The "Chaotic" Pathway)

Primary amino silanes like APTES (3-Aminopropyltriethoxysilane) are autocatalytic. The amine group acts as a base catalyst for the hydrolysis of the silane alkoxy groups.

  • Result: Silanes polymerize with each other in solution before reaching the surface.

  • Surface Structure: A thick, disordered 3D network (multilayer) rather than a 2D monolayer.

  • Adhesion Consequence: The "weak link" becomes the physisorbed outer layers of the silane, leading to delamination under shear stress.

Carbamate Silanes (The "Ordered" Pathway)

Carbamate silanes (e.g., N-Boc-aminopropyltrimethoxysilane) mask the amine functionality.

  • Result: The molecule remains passive in solution. Hydrolysis only occurs at the surface interface.

  • Surface Structure: Dense, ordered monolayers with functional groups oriented away from the substrate.

  • Adhesion Consequence: Covalent bonding is maximized; weak physisorbed layers are minimized.

Visualization: Structural Assembly Pathways

SilaneAssembly cluster_Amino Amino Silane (APTES) Pathway cluster_Carbamate Carbamate Silane Pathway A_Start Free Amine Silane A_Cat Amine Catalyzes Hydrolysis in Solution A_Start->A_Cat A_Poly Oligomer Formation (Clumping) A_Cat->A_Poly A_Surf Disordered Multilayer (Weak Shear Strength) A_Poly->A_Surf C_Start Masked Silane (Boc-Protected) C_Stable Stable in Solution (No Self-Catalysis) C_Start->C_Stable C_Order Ordered Surface Attachment C_Stable->C_Order C_Deprot Acid Deprotection (Active Monolayer) C_Order->C_Deprot

Caption: Comparison of the autocatalytic polymerization of amino silanes versus the controlled assembly of carbamate silanes.

Comparative Analysis: Adhesion & Stability Data[1][2][3][4]

The following data synthesizes performance metrics for silica substrates treated with APTES (Liquid Phase) vs. t-Butyl Carbamate Silane.

MetricAmino Silane (APTES)Carbamate Silane (Protected)Implications for Drug Dev
Layer Thickness 2.0 – 10.0+ nm (Variable)0.7 – 0.9 nm (Consistent)Carbamate ensures reproducible drug loading.
RMS Roughness 1.2 – 3.5 nm< 0.5 nmSmoother surfaces reduce non-specific binding.
Contact Angle (H₂O) 50° ± 15° (High Hysteresis)65° ± 2° (Low Hysteresis)Carbamate indicates uniform surface energy.
Hydrolytic Stability Low: Loses ~40% functionality in 24h (pH 7.4)High: Retains >90% functionality in 24h (pH 7.4)Critical for implantables or long-duration assays.
Bond Type Mix of Covalent & Hydrogen BondsPredominantly CovalentCovalent bonds resist delamination.

Critical Insight: While the initial dry adhesion strength of APTES can be higher due to the sheer volume of polymer, its wet adhesion strength drops significantly because water intercalates into the disordered hydrogen-bonded layers, causing the coating to "swell" and lift off [1, 2].

Experimental Protocols

Protocol A: High-Stability Carbamate Silanization

Best for: Biochips, Microfluidics, and Quantitative Sensors.

Materials:

  • N-(3-triethoxysilylpropyl)-t-butylcarbamate (Gelest SIT8186.0 or equivalent).

  • Anhydrous Toluene.

  • Deprotection Agent: 25% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR Thermal activation (200°C).

Workflow:

  • Activation: Clean silica/glass substrates with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. Rinse with DI water and dry under N₂.

  • Deposition: Prepare a 2% (v/v) solution of Carbamate Silane in anhydrous toluene.

  • Incubation: Immerse substrates for 12–16 hours at room temperature under inert atmosphere (N₂). Note: The lack of amine catalysis means this reaction is slower than APTES.

  • Rinse: Sonicate in toluene (2x) then ethanol (1x) to remove unbound silanes. Cure at 110°C for 1 hour.

  • Deprotection (The Critical Step):

    • Method 1 (Chemical): Immerse in 25% TFA/DCM for 30 minutes. Rinse with DCM, then 5% Et₃N/DCM (neutralization), then Ethanol.

    • Method 2 (Thermal): Bake at 200°C under vacuum for 2 hours (releases isobutylene and CO₂).

  • Validation: Measure Contact Angle. A drop from ~65° (Carbamate) to ~50° (Free Amine) confirms deprotection [3].

Protocol B: Vapor-Phase APTES (Optimized for Adhesion)

Best for: Bulk glass, rough substrates, and non-critical coatings.

Materials:

  • 3-Aminopropyltriethoxysilane (APTES).[1][2]

  • Vacuum Desiccator.

Workflow:

  • Setup: Place cleaned substrates in a vacuum desiccator.

  • Dispense: Place 100 µL of APTES in a small open vial inside the chamber.

  • Vapor Deposition: Pump down to <10 mbar. Seal and leave for 1 hour. The low pressure promotes vaporization; the lack of bulk solvent prevents vertical polymerization.

  • Cure: Remove and bake at 110°C for 1 hour to drive the condensation reaction (Si-OH + Surface-OH → Si-O-Si).

  • Wash: Extensive rinsing with Ethanol is required to remove physisorbed ammonium salts.

Decision Matrix: When to Use Which?

Use the logic flow below to determine the correct silane for your application.

DecisionMatrix Start Select Application Q1 Is Surface Uniformity Critical? (e.g., SPR, AFM) Start->Q1 Q2 Is Long-Term Aqueous Stability Required? Q1->Q2 No Res_Carb USE CARBAMATE (Masked Silane) Q1->Res_Carb Yes Q3 Is Cost/Speed the Driver? Q2->Q3 No Q2->Res_Carb Yes Res_Amino USE AMINO (APTES/APTMS) Q3->Res_Amino Yes (Bulk Coating) Res_Vapor USE VAPOR PHASE APTES Q3->Res_Vapor No (Need compromise)

Caption: Selection logic based on experimental requirements. High-precision applications favor Carbamates.

Troubleshooting & Expert Tips

  • The "White Haze" Problem: If your APTES-treated slides look hazy, you have formed a polymer multilayer. This is a mechanical failure point. Solution: Switch to Carbamate silanes or reduce APTES reaction time and humidity (<30% RH).

  • Shelf Life: Amino silanes degrade rapidly (turn yellow/gel) upon exposure to moisture. Carbamate silanes have a significantly longer shelf life due to the protected nitrogen.

  • Deprotection Verification: If using the Thermal Deprotection method for carbamates, ensure your substrate can withstand 200°C. For temperature-sensitive plastics (e.g., PMMA), use the Acid (TFA) method.

References

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures.

  • Pasternack, R. M., et al. "Surface Modification for Improved Bioadhesion." Applied Surface Science, 2014.[3]

  • Jacquemard, U., et al. "Mild and selective deprotection of carbamates."[4] Tetrahedron, 2004.[4]

  • MDPI. "Stability of Silane Layers in Nanoconfined Electrochemical Systems." RSC Advances, 2024.

  • Master Organic Chemistry. "Amine Protection and Deprotection Mechanisms."

Sources

Validation

A Senior Application Scientist's Guide to Surface Wettability: A Comparative Analysis of Methyl (3-(trimethoxysilyl)propyl)carbamate and Alternative Silanes

For researchers, scientists, and drug development professionals, the ability to precisely engineer the surface properties of materials is a cornerstone of innovation. From optimizing biocompatibility in medical implants...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to precisely engineer the surface properties of materials is a cornerstone of innovation. From optimizing biocompatibility in medical implants to controlling ligand-receptor interactions in high-throughput screening, the wettability of a surface, characterized by its contact angle, is a critical parameter. Silanization, the process of modifying a surface with organosilane molecules, offers a robust and versatile method to tailor these properties. This guide provides an in-depth technical comparison of surfaces modified with Methyl (3-(trimethoxysilyl)propyl)carbamate and other commonly employed silanizing agents. We will delve into the underlying chemical principles, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions for your surface modification needs.

The Critical Role of Surface Chemistry in Scientific Applications

The interface between a solid material and a liquid is a dynamic environment where a multitude of physical and chemical phenomena unfold. The wettability of this interface, a measure of how well a liquid spreads across a solid surface, is dictated by the intricate interplay of cohesive and adhesive forces. In the realm of life sciences and drug discovery, controlling surface wettability is paramount for:

  • Biomolecule Immobilization: Ensuring the optimal orientation and functionality of proteins, antibodies, and nucleic acids on biosensor surfaces.

  • Cell Culture: Creating surfaces that promote cell adhesion, proliferation, and differentiation.

  • Drug Delivery: Modifying the surface of nanoparticles to enhance their circulation time and target specificity.

  • Medical Devices: Improving the biocompatibility of implants and reducing the risk of biofouling.

Contact angle goniometry is the gold standard for quantifying surface wettability. The contact angle (θ) is the angle at which the liquid-vapor interface meets the solid-liquid interface. A low contact angle (<90°) indicates a hydrophilic (water-loving) surface, where the liquid spreads readily. Conversely, a high contact angle (>90°) signifies a hydrophobic (water-repelling) surface.

Methyl (3-(trimethoxysilyl)propyl)carbamate: A Versatile Tool for Surface Functionalization

Methyl (3-(trimethoxysilyl)propyl)carbamate is a trifunctional organosilane that presents a unique combination of a reactive trimethoxysilyl group and a terminal carbamate functional group.

Caption: Chemical structure of Methyl (3-(trimethoxysilyl)propyl)carbamate.

The trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of substrates like glass, silica, or metal oxides, forming stable covalent siloxane bonds (-Si-O-Si-). This process anchors the molecule to the surface, leaving the propylcarbamate chain extending outwards.

The carbamate functional group (-NH-C(=O)-O-) offers several potential advantages for surface modification:

  • Hydrogen Bonding Capability: The N-H and C=O moieties can act as both hydrogen bond donors and acceptors, influencing the interaction of the surface with polar molecules, including water and biomolecules.

  • Chemical Stability: The carbamate linkage is generally stable under a range of physiological conditions.

  • Controlled Reactivity: While less reactive than a primary amine, the carbamate group can still participate in certain chemical modifications, offering a more controlled approach to subsequent functionalization steps.

Comparative Analysis with Alternative Silanizing Agents

The choice of silanizing agent is dictated by the desired surface properties. Here, we compare the expected performance of Methyl (3-(trimethoxysilyl)propyl)carbamate with three widely used alternatives: (3-Aminopropyl)triethoxysilane (APTES), Octadecyltrichlorosilane (OTS), and (3-Mercaptopropyl)trimethoxysilane (MPTMS).

Silanizing AgentFunctional GroupExpected Water Contact Angle (θ)Key Surface Properties & Applications
Methyl (3-(trimethoxysilyl)propyl)carbamate Carbamate (-NHCOO-)Moderately Hydrophilic to Slightly Hydrophobic (Estimated: 50-70°)Hydrogen bonding capability, good stability. Suitable for biomolecule immobilization and creating surfaces with controlled wettability.
(3-Aminopropyl)triethoxysilane (APTES) Amine (-NH₂)Hydrophilic (45-60°)Positively charged at neutral pH, highly reactive. Ideal for electrostatic immobilization of DNA, proteins, and nanoparticles.
Octadecyltrichlorosilane (OTS) Alkyl (-C₁₈H₃₇)Highly Hydrophobic (>100°)Forms dense, well-ordered self-assembled monolayers (SAMs). Used for creating highly water-repellent surfaces and in microfabrication.
(3-Mercaptopropyl)trimethoxysilane (MPTMS) Thiol (-SH)Moderately Hydrophobic (70-80°)Covalently binds to noble metals (e.g., gold), reactive towards maleimides. Used for creating patterned surfaces and immobilizing biomolecules via thiol-maleimide chemistry.

Note: The contact angle for Methyl (3-(trimethoxysilyl)propyl)carbamate is an estimate based on its chemical structure. The other values are representative of typical experimental results found in the literature.

Experimental Protocols for Surface Modification and Characterization

To ensure reproducible and reliable results, a meticulous experimental approach is essential. The following protocols provide a self-validating system for surface silanization and contact angle measurement.

Experimental Workflow

Caption: A streamlined workflow for surface modification and analysis.

Part 1: Rigorous Substrate Cleaning (Glass/Silica Surfaces)

The foundation of a uniform and stable silane layer is an impeccably clean and hydroxylated substrate. Any organic or inorganic contaminants will interfere with the silanization process, leading to a patchy and unreliable surface.

Step-by-Step Methodology:

  • Initial Degreasing: Sonicate the substrates in a 2% (v/v) solution of laboratory-grade detergent (e.g., Hellmanex III) for 20 minutes.

  • Thorough Rinsing: Rinse the substrates extensively with deionized (DI) water (18.2 MΩ·cm) until all traces of detergent are removed. A "water break" test, where a continuous sheet of water is maintained on the surface, indicates successful cleaning.

  • Chemical Oxidation (Piranha Solution - EXTREME CAUTION ): In a fume hood and with appropriate personal protective equipment (PPE), immerse the substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). The solution will become very hot. Leave the substrates in the solution for 30-60 minutes.

  • Final Rinsing and Drying: Carefully remove the substrates from the Piranha solution and rinse copiously with DI water. Dry the substrates with a stream of high-purity nitrogen or in a vacuum oven at 110°C for at least 30 minutes. The cleaned substrates should be used immediately for silanization.

Part 2: Surface Silanization Protocol

The following is a general protocol that can be adapted for different silanes. Optimization of concentration, solvent, and reaction time may be necessary for specific applications.

Step-by-Step Methodology:

  • Solution Preparation: In a glove box or under an inert atmosphere (e.g., argon or nitrogen), prepare a 1-2% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene or ethanol). For Methyl (3-(trimethoxysilyl)propyl)carbamate, anhydrous toluene is a suitable solvent.

  • Silanization Reaction: Immerse the freshly cleaned and dried substrates in the silane solution. The reaction can be carried out at room temperature for 2-4 hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 30-60 minutes) to accelerate the process.

  • Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with the anhydrous solvent (e.g., toluene), followed by ethanol, and finally DI water to remove any unreacted silane.

  • Curing: Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane molecules and the surface, as well as cross-linking between adjacent silane molecules.

  • Storage: Store the functionalized substrates in a desiccator or under an inert atmosphere to prevent contamination and degradation of the silane layer.

Part 3: Contact Angle Measurement

Step-by-Step Methodology:

  • Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Droplet Deposition: Place the silanized substrate on the sample stage. Carefully dispense a small droplet (2-5 µL) of high-purity water onto the surface.

  • Image Capture and Analysis: Capture a static image of the droplet at the solid-liquid-vapor interface. Use the instrument's software to measure the contact angle on both sides of the droplet.

  • Statistical Analysis: Repeat the measurement at a minimum of three different locations on the surface to obtain a statistically significant average contact angle and standard deviation.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The success of the substrate cleaning can be immediately assessed by the water break test. The effectiveness of the silanization can be quantitatively evaluated by the change in the water contact angle compared to the bare substrate. A consistent and reproducible contact angle across the surface is indicative of a uniform silane layer. For more in-depth characterization, techniques such as X-ray Photoelectron Spectroscopy (XPS) can be employed to confirm the elemental composition of the surface and the presence of the silane, while Atomic Force Microscopy (AFM) can provide information on the surface topography and roughness.

Concluding Remarks and Future Outlook

The choice of silanizing agent is a critical decision in the design of functional surfaces. While established silanes like APTES and OTS offer well-characterized and predictable surface properties, Methyl (3-(trimethoxysilyl)propyl)carbamate presents an intriguing alternative with its unique carbamate functionality. The hydrogen bonding capability and chemical stability of the carbamate group make it a promising candidate for applications requiring controlled biomolecule interactions and robust surface performance.

This guide has provided a framework for comparing these silanes, along with detailed protocols for their application and characterization. It is our hope that this information will empower researchers to rationally design and fabricate surfaces with the precise wettability characteristics required for their specific scientific endeavors. Further experimental investigation into the surface properties of Methyl (3-(trimethoxysilyl)propyl)carbamate is warranted to fully elucidate its potential in the ever-evolving landscape of materials science and biotechnology.

References

  • PubChem. (n.d.). Methyl [3-(trimethoxysilyl)propyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gelest. (n.d.). Hydrophobic Silane Surface Treatments. Retrieved from [Link]

  • Kyoto University Research Information Repository. (2004). Contact angle measurement on rough surfaces. Retrieved from [Link]

  • MDPI. (2022). Hydrophobicity and Biodegradability of Silane-Treated Nanocellulose in Biopolymer for High-Grade Packaging Applications. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Methyl [3-(trimethoxysilyl)propyl]carbamate - Registration Dossier. Retrieved from [Link]

  • ResearchGate. (n.d.). Water contact angle measurement of uncoated/coated PDMS surfaces with different polydopamine (PD) coating conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Contact angle measurement of functionalized matrix. Retrieved from [Link]

  • MDPI. (2023). Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification. Retrieved from [Link]

  • Belton, D. (2025). The role of coatings and contact angle measurements on biomedical devices. Retrieved from [Link]

  • RSC Publishing. (2019). Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels. Retrieved from [Link]

  • arXiv. (2024). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. Retrieved from [Link]

  • ACS Publications. (2023). Effect of Surface Organo-Silanization on SBA-15 Mesoporous Silicas in CO2 Adsorption Processes: Design, Synthesis, and Computational Studies. Retrieved from [Link]

  • ResearchGate. (2008). Hydrophobicity, Hydrophilicity and Silanes. Retrieved from [Link]

  • ScienceDirect. (2014). Comparison of surface energy and adhesion energy of surface-treated particles. Retrieved from [Link]

  • Kyodo-inc.co.jp. (n.d.). Evaluation of the cleanliness of the surface by contact angle measurements. Retrieved from [Link]

  • Gsrs.ncats.nih.gov. (n.d.). METHYL (3-(TRIMETHOXYSILYL)PROPYL)CARBAMATE. Retrieved from [Link]

  • MDPI. (2024). Development of Multifunctional Hybrid Coatings (Mechanically Resistant and Hydrophobic) Using Methyltrimethoxysilane–Diethoxydimethylsilane–Tetraethoxysilane Mixed Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Surface Energies of Silane-Modified Silica and Polymer Matrix. Retrieved from [Link]

Comparative

Comparative Guide: Validating Covalent Bonding of Methyl (3-(trimethoxysilyl)propyl)carbamate

Executive Summary The covalent attachment of Methyl (3-(trimethoxysilyl)propyl)carbamate (hereafter MC-Silane ) to metal oxides ( , , ) is a critical step in creating stable, functionalized interfaces for drug delivery s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The covalent attachment of Methyl (3-(trimethoxysilyl)propyl)carbamate (hereafter MC-Silane ) to metal oxides (


, 

,

) is a critical step in creating stable, functionalized interfaces for drug delivery systems and biosensors.

A common failure mode in this process is distinguishing between chemisorption (true covalent bonding) and physisorption (weak hydrogen bonding). Physisorbed layers leach under physiological conditions, leading to device failure or assay drift.

This guide provides a rigorous, self-validating framework to ensure and verify covalent grafting. It compares MC-Silane against industry standards (APTES, Phosphonates) and details a "Stress-Test" validation protocol.

Part 1: The Chemistry of Binding

To validate the bond, one must understand the mechanism. MC-Silane does not bond directly; it requires a hydrolytic activation followed by condensation.

The Mechanism: Hydrolysis & Condensation[1][2][3][4][5][6]
  • Hydrolysis: The three methoxy groups (

    
    ) react with trace water to form reactive silanols (
    
    
    
    ).
  • Physisorption: Silanols hydrogen-bond to surface hydroxyls (

    
    ).
    
  • Condensation (Curing): Heat drives water removal, converting H-bonds into covalent siloxane bridges (

    
    ).
    

Expert Insight: Unlike amino-silanes (APTES), the carbamate group in MC-Silane is non-basic. This prevents "back-biting" where the functional head interacts with the surface, ensuring the molecule stands perpendicular to the substrate.

Visualization: The Grafting Pathway

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Surface Interaction Silane MC-Silane (Methoxy Terminated) Silanol Reactive Silanol (-Si-OH) Silane->Silanol + H2O - Methanol H_Bond Physisorbed State (Hydrogen Bonding) Silanol->H_Bond Adsorption Surface Metal Oxide Surface (M-OH) Surface->H_Bond Covalent Chemisorbed State (Siloxane Bond: Si-O-M) H_Bond->Covalent Condensation (Heat/Curing)

Caption: The transformation from hydrolytic activation to thermodynamically stable siloxane anchoring.

Part 2: Comparative Analysis

Why choose MC-Silane? Below is an objective comparison against the two most common alternatives: APTES (Amino-silane) and Phosphonates .

Table 1: Performance Matrix
FeatureMC-Silane (Carbamate) APTES (Amino-Silane) Phosphonates
Primary Binding Mechanism Siloxane (

)
Siloxane (

)
Phosphonate (

)
Solution Stability High. Does not self-catalyze.Low. Amine catalyzes self-polymerization.High. Stable in water.
Orientation Control Excellent. Carbamate does not H-bond to surface.Poor. Amine tail often folds back to surface.Good. Self-assembles well.
Hydrolytic Stability (pH 7.4) Moderate (Good for

)
Moderate (Leaches over weeks)Superior (Best for

/

)
Validation Marker Distinct C=O peak (~1700 cm⁻¹) Weak N-H bend (hard to see).P-O stretch (often obscured).

Critical Analysis:

  • Choose MC-Silane if you need a protected amine equivalent or a specific carbamate linker for further conjugation on Silica or Glass.

  • Choose Phosphonates if working strictly with Titanium or Aluminum oxides for long-term implants, as

    
     bonds are less stable than 
    
    
    
    in saline [1][3].
  • Avoid APTES for monolayers; it tends to form messy, multilayer aggregates due to its autocatalytic nature [4].

Part 3: Validation Protocols (The "Stress-Test")

To prove covalent bonding, you must attempt to wash the molecule off. If it stays, it is covalently bound.

Protocol A: The "Aggressive Wash" Workflow

Standard gentle rinsing is insufficient to distinguish physisorption from chemisorption.

  • Solvent 1 (Non-Polar): Sonicate sample in Toluene for 10 mins. (Removes unbound silane).

  • Solvent 2 (Polar Aprotic): Sonicate in DMF or DMSO for 10 mins. (Disrupts hydrophobic physisorption).

  • Solvent 3 (Polar Protic): Sonicate in Ethanol/Water (1:1) for 10 mins. (Disrupts hydrogen bonding).

  • Curing (Crucial): Bake at

    
     for 30 mins before final analysis to ensure condensation is complete.
    
Protocol B: Analytical Confirmation

Use these specific markers to validate the MC-Silane.

1. FTIR (Fourier Transform Infrared Spectroscopy)[1][2]
  • Target: The Carbamate Carbonyl (

    
    ).
    
  • Wavenumber: Look for a sharp peak at 1690–1720 cm⁻¹ .

  • Differentiation: APTES lacks this peak. If the peak remains after the "Aggressive Wash," you have covalent grafting.

  • Siloxane Band: Broadening at 1000–1100 cm⁻¹ indicates

    
     or 
    
    
    
    formation.
2. XPS (X-ray Photoelectron Spectroscopy)[3][2][4][5][6][7]
  • N1s Scan: Peak at ~400.0 eV (Carbamate Nitrogen).

    • Note: Protonated amines (physisorbed APTES) appear at ~401.5 eV. The lower binding energy of the carbamate N confirms the chemical state.

  • Si2p Scan: Peak at ~102.5 eV (Organic Silane Silicon), distinct from the bulk

    
     signal (~103.5 eV) if resolution permits.
    
Visualization: The Validation Logic

Validation Start Synthesized Sample Wash Aggressive Wash Cycle (Toluene -> DMSO -> EtOH) Start->Wash Analyze FTIR / XPS Analysis Wash->Analyze Decision Peak at 1700 cm-1? Analyze->Decision Success VALIDATED: Covalent Bonding Decision->Success Yes (Peak Persists) Fail FAILED: Physisorption Only Decision->Fail No (Peak Lost)

Caption: Logic flow for distinguishing covalent grafting from physical adsorption.

Part 4: Troubleshooting & Causality

If validation fails (peaks disappear after washing), consider these root causes:

  • Water Content:

    • Too little: Hydrolysis cannot occur.

    • Too much: Silane polymerizes in solution before reaching the surface.

    • Fix: Use anhydrous toluene with a controlled spike of water (e.g., 0.1%) or rely on surface-adsorbed water.

  • pH Mismatch:

    • Methoxy silanes hydrolyze slowly at neutral pH.

    • Fix: Add trace Acetic Acid (pH 4-5) to catalyze hydrolysis.

  • Incomplete Curing:

    • Room temperature drying often leaves bonds in the reversible H-bond state.

    • Fix: Thermal curing (

      
      ) is mandatory to drive the condensation reaction (
      
      
      
      ).

References

  • Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]

  • Silverman, B. M., et al. (2005).[8] "Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy." Langmuir, 21(1), 225-232. Retrieved from [Link]

  • MDPI. (2019). The Role of Physisorption and Chemisorption in the Oscillatory Adsorption of Organosilanes. Retrieved from [Link]

  • PubChem. (2025).[9] Methyl [3-(trimethoxysilyl)propyl]carbamate Compound Summary. Retrieved from [Link]

Sources

Validation

Hydrolytic stability comparison of methoxy vs ethoxy silane coupling agents

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1] Executive Summary In the development of composite materials, drug delivery vehicles, and surfa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]

Executive Summary

In the development of composite materials, drug delivery vehicles, and surface coatings, the choice between methoxy (-OCH₃) and ethoxy (-OC₂H₅) silane coupling agents is often dictated by a trade-off between reactivity and stability .[1]

  • Methoxy Silanes: Exhibit rapid hydrolysis rates (6–10x faster than ethoxy), making them ideal for high-throughput manufacturing and hydrophobic substrates. However, they release methanol , a neurotoxin, posing significant challenges for biomedical applications.

  • Ethoxy Silanes: Offer superior pot-life and hydrolytic stability, releasing ethanol as a byproduct.[1] They are the preferred choice for biocompatible applications and water-borne systems where premature gelation must be avoided.

This guide analyzes the mechanistic drivers of these differences and provides a validated experimental protocol for quantifying hydrolytic stability.

Mechanistic Foundation: Steric & Inductive Effects

The hydrolysis of alkoxysilanes follows a bimolecular nucleophilic substitution (


-like) mechanism. Water acts as the nucleophile attacking the central silicon atom, while the alcohol acts as the leaving group.[2]

The disparity in hydrolysis rates is primarily governed by Steric Hindrance :

  • Transition State Energy: The transition state involves a pentacoordinate silicon intermediate.[2] The bulky ethoxy group creates greater steric repulsion against the incoming water molecule compared to the compact methoxy group.[2]

  • Inductive Effects: Methoxy groups are slightly more electron-withdrawing than ethoxy groups, rendering the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Visualization: Hydrolysis Kinetics Pathway

The following diagram illustrates the kinetic pathway and the "Steric Wall" that retards ethoxy hydrolysis.

HydrolysisMechanism cluster_legend Kinetic Differentiator Reactants Silane (R-Si-OR') + H2O TS_Methoxy Transition State (Methoxy) Low Steric Barrier Fast Formation Reactants->TS_Methoxy Low Activation Energy TS_Ethoxy Transition State (Ethoxy) High Steric Barrier Slow Formation Reactants->TS_Ethoxy High Activation Energy Intermediate Pentacoordinate Intermediate TS_Methoxy->Intermediate TS_Ethoxy->Intermediate Products Silanol (R-Si-OH) + Alcohol (ROH) Intermediate->Products Leaving Group Departure Text Methoxy (Me) hydrolyzes 6-10x faster than Ethoxy (Et) due to reduced steric bulk at the Si center.

Figure 1: Comparative kinetic pathway showing the steric energy barrier difference between Methoxy and Ethoxy substituents during nucleophilic attack.[2][3]

Critical Performance Comparison

The following data synthesizes industry standards (Gelest, Shin-Etsu) and academic literature regarding the physicochemical differences.

FeatureMethoxy Silanes (-OCH₃)Ethoxy Silanes (-OC₂H₅)Impact on Application
Relative Hydrolysis Rate High (Reference: 100) Low (Reference: ~10-15) Methoxy is required for rapid curing; Ethoxy allows for longer working time (pot life).
Leaving Group Methanol (CH₃OH)Ethanol (C₂H₅OH)Critical for Pharma: Methanol is toxic (ocular/neuro); Ethanol is GRAS (Generally Recognized As Safe) in limits.
Solution Stability Low (Hours to Days)High (Weeks to Months)Ethoxy is preferred for one-pot water-borne formulations.
Flash Point (Byproduct) 11°C (Methanol)13°C (Ethanol)Both are flammable, but Methanol has a wider explosive limit.
Substrate Wetting High (Lower surface tension)ModerateMethoxy silanes often wet hydrophobic surfaces faster due to smaller molecular size.

Key Insight: In acidic environments (pH 3-5), the rate difference is less pronounced than in neutral conditions, but methoxy remains significantly faster. In base catalysis, steric effects are even more dominant, further slowing ethoxy hydrolysis.

Experimental Protocol: Monitoring Hydrolysis Kinetics

To objectively select the correct silane for your formulation, you must validate the hydrolysis rate in your specific solvent/pH system.


 NMR Spectroscopy  is the gold standard for this analysis as it quantitatively differentiates between unhydrolyzed silane (

), mono-hydrolyzed (

), and condensed species (

).
Method: Time-Resolved

NMR

Objective: Determine the hydrolysis half-life (


) of the silane.

Reagents:

  • Silane of interest (Methoxy vs. Ethoxy variant).[1][3][4][5][6][7][8][9]

  • Solvent: Deuterated Methanol (

    
    ) for methoxy; Deuterated Ethanol (
    
    
    
    ) for ethoxy (prevents transesterification artifacts).
  • Hydrolysis trigger:

    
     with Acetic Acid (to adjust pD to ~4.0).
    
  • Relaxation Agent: Chromium(III) acetylacetonate (

    
    ) (essential for quantitative integration).
    

Protocol Steps:

  • Preparation: Dissolve

    
     (0.02 M) in the deuterated solvent.
    
  • Baseline: Add Silane (approx. 10-20 wt%) to the NMR tube. Acquire a

    
     spectrum.
    
  • Initiation: Add calculated stoichiometric equivalent of acidified

    
    . Shake vigorously for 5 seconds.
    
  • Acquisition: Immediately insert into the NMR probe. Run a kinetic loop (e.g., 1 scan every 2 minutes for 1 hour).

  • Processing: Integrate the disappearance of the parent peak (

    
    ) and the appearance of the silanol peak (
    
    
    
    ).
Visualization: Experimental Workflow

NMRProtocol Step1 1. Sample Prep Silane + Deuterated Solvent + Cr(acac)3 (Relaxation Agent) Step2 2. Reaction Initiation Inject Acidified D2O (t = 0) Step1->Step2 Step3 3. Kinetic Acquisition 29Si NMR Loop (Scans every 2-5 mins) Step2->Step3 Immediate Insertion Step4 4. Data Processing Integrate T0 (Monomer) vs. T-OH (Silanol) peaks Step3->Step4 Fourier Transform Decision Calculate t(1/2) Step4->Decision

Figure 2: Workflow for quantitative determination of hydrolysis half-life using


 NMR.
Application Recommendations
Scenario A: Drug Delivery Systems (e.g., Silica Nanoparticles)
  • Recommendation: Ethoxy Silanes (e.g., APTES - Aminopropyltriethoxysilane).

  • Reasoning: The release of methanol from methoxy silanes is chemically unacceptable in many parenteral formulations. Ethoxy silanes release ethanol, which is metabolically manageable. The slower reaction rate also allows for more controlled particle morphology during sol-gel synthesis.

Scenario B: Industrial Adhesives & Primers
  • Recommendation: Methoxy Silanes (e.g., GLYMO - Glycidoxypropyltrimethoxysilane).

  • Reasoning: In manufacturing, speed is capital. The rapid hydrolysis allows for "flash curing" or quick priming steps on assembly lines. The toxicity of methanol is managed via fume hoods and industrial ventilation, which is not possible in vivo.

Scenario C: Water-Borne Sealants (Shelf-Stable)
  • Recommendation: Ethoxy Silanes (often Dipodal).

  • Reasoning: Methoxy silanes will hydrolyze and self-condense (gel) too quickly in the presence of water. Ethoxy silanes provide the necessary latency to remain liquid in a container for months until applied and dried.

References
  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[3][6][10] (Brochure).[4][6][9][10] Available at: [Link][6]

  • Arkles, B. "Tailoring Surfaces with Silanes."[10] CHEMTECH, 7, 766-778.[9][10]

  • Osterholtz, F. D., & Pohl, E. R. (1992). "Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review." Journal of Adhesion Science and Technology, 6(1), 127-149.
  • Brinker, C. J. (1988). "Hydrolysis and condensation of silicates: Effects on structure." Journal of Non-Crystalline Solids, 100(1-3), 31-50.

Sources

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Method

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